Technical Documentation Center

1-(But-1-yn-1-yl)-4-methoxybenzene Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(But-1-yn-1-yl)-4-methoxybenzene
  • CAS: 197250-99-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Structure Elucidation of 1-(But-1-yn-1-yl)-4-methoxybenzene

This guide provides a comprehensive technical overview for the synthesis and detailed structural elucidation of 1-(But-1-yn-1-yl)-4-methoxybenzene, a substituted aromatic alkyne of interest in synthetic chemistry and mat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for the synthesis and detailed structural elucidation of 1-(But-1-yn-1-yl)-4-methoxybenzene, a substituted aromatic alkyne of interest in synthetic chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering field-proven insights and robust, self-validating protocols.

Introduction

The precise structural characterization of organic molecules is a cornerstone of modern chemical and pharmaceutical research. 1-(But-1-yn-1-yl)-4-methoxybenzene (C₁₁H₁₂O) serves as an exemplary model for the application of contemporary analytical techniques to unambiguously determine molecular architecture.[1] The presence of a para-substituted aromatic ring, an internal alkyne, and an ethyl group presents a rich tapestry of spectroscopic features to be unraveled. This guide will detail a reliable synthetic protocol and a multi-faceted analytical workflow for the complete structural elucidation of this compound.

Synthesis of 1-(But-1-yn-1-yl)-4-methoxybenzene via Sonogashira Coupling

The most efficient and widely adopted method for the synthesis of aryl alkynes is the Sonogashira cross-coupling reaction.[2][3][4][5] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][4][5] For the synthesis of 1-(But-1-yn-1-yl)-4-methoxybenzene, we will employ the coupling of 4-iodoanisole with 1-butyne.

Reaction Scheme:

G cluster_0 Sonogashira Coupling 4-iodoanisole 4-Iodoanisole plus + 4-iodoanisole->plus 1-butyne 1-Butyne arrow Pd(PPh₃)₄, CuI Et₃N, THF, rt 1-butyne->arrow plus->1-butyne product 1-(But-1-yn-1-yl)-4-methoxybenzene arrow->product

Caption: Sonogashira coupling of 4-iodoanisole and 1-butyne.

Experimental Protocol:

Materials:

  • 4-Iodoanisole (1.0 eq)

  • 1-Butyne (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry, argon-purged flask, add 4-iodoanisole, Pd(PPh₃)₄, and CuI.

  • Add anhydrous THF, followed by triethylamine.

  • Bubble 1-butyne gas through the solution for 10 minutes.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Structural Elucidation Workflow

A multi-technique spectroscopic approach is employed to ensure the unambiguous structural confirmation of the synthesized 1-(But-1-yn-1-yl)-4-methoxybenzene.

G cluster_workflow Structural Elucidation Workflow Synthesis Synthesis via Sonogashira Coupling Purification Column Chromatography Synthesis->Purification MS Mass Spectrometry (MS) Determine Molecular Weight & Fragmentation Purification->MS IR Infrared (IR) Spectroscopy Identify Functional Groups Purification->IR NMR NMR Spectroscopy (¹H, ¹³C) Map Connectivity Purification->NMR Structure Structure Confirmed: 1-(But-1-yn-1-yl)-4-methoxybenzene MS->Structure IR->Structure NMR->Structure

Caption: Workflow for the structural elucidation of the target compound.

Spectroscopic Analysis

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and crucial information about its fragmentation pattern, which aids in confirming the structure.

  • Expected Molecular Ion: The molecular formula is C₁₁H₁₂O, giving a molecular weight of 160.21 g/mol . The mass spectrum should show a molecular ion peak (M⁺) at m/z = 160.

  • Predicted Fragmentation Pattern: The fragmentation of 1-(But-1-yn-1-yl)-4-methoxybenzene is predicted to proceed through several key pathways:

    • Benzylic/Propargylic Cleavage: Cleavage of the C-C bond between the ethyl group and the alkyne is expected, leading to the formation of a stable propargyl-type cation.

    • Loss of Methyl Radical: A common fragmentation for methoxy-substituted aromatics is the loss of a methyl radical (•CH₃) from the methoxy group, resulting in an [M-15]⁺ peak.[6]

    • Loss of CO: Subsequent loss of carbon monoxide from the [M-15]⁺ fragment is possible.[6]

    • Tropylium Ion Formation: Aromatic compounds with alkyl substituents often rearrange to form a stable tropylium ion (C₇H₇⁺) at m/z = 91.[7] In this case, cleavage of the butyl group can lead to a fragment that rearranges to a methoxy-substituted tropylium-like ion.

    • Cleavage of the Butyl Chain: Fragmentation within the butyl group can lead to the loss of an ethyl radical (•C₂H₅), resulting in an [M-29]⁺ peak.

m/z Predicted Fragment Origin
160[C₁₁H₁₂O]⁺Molecular Ion (M⁺)
145[C₁₀H₉O]⁺Loss of •CH₃ from the methoxy group
131[C₁₀H₁₁]⁺Loss of the methoxy group
117[C₉H₉]⁺Loss of •C₂H₅ from the butyl chain
91[C₇H₇]⁺Tropylium ion from cleavage and rearrangement
Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule.[8]

  • C≡C Stretch (Alkyne): A weak to medium absorption is expected in the range of 2200-2260 cm⁻¹ for the internal alkyne.

  • sp³ C-H Stretch (Alkyl): Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the C-H stretches of the ethyl group.

  • sp² C-H Stretch (Aromatic): A weak absorption just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) indicates the C-H stretches on the benzene ring.[9]

  • C=C Stretch (Aromatic): One to three characteristic peaks in the 1450-1600 cm⁻¹ region.[8][9]

  • C-O Stretch (Ether): A strong absorption in the range of 1200-1275 cm⁻¹ for the aryl ether linkage.

  • Out-of-Plane (OOP) Bending: A strong absorption in the 810-840 cm⁻¹ range is characteristic of a 1,4-disubstituted (para) benzene ring.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum will show distinct signals for the aromatic, methoxy, and butyl protons.

  • Aromatic Protons (AA'BB' System): Due to the para-substitution, the four aromatic protons will appear as a characteristic AA'BB' system, which often simplifies to two doublets.[11][12] The protons ortho to the electron-donating methoxy group will be shielded and appear upfield (around 6.8-7.0 ppm), while the protons ortho to the electron-withdrawing alkyne group will be deshielded and appear downfield (around 7.2-7.4 ppm).

  • Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons will be observed around 3.8 ppm.

  • Ethyl Protons (-CH₂CH₃): The methylene protons adjacent to the alkyne will be deshielded and appear as a quartet around 2.4 ppm. The methyl protons will appear as a triplet around 1.2 ppm.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.3Doublet2HAromatic (Ha)
~6.9Doublet2HAromatic (Hb)
~3.8Singlet3H-OCH₃
~2.4Quartet2H-C≡C-CH₂-
~1.2Triplet3H-CH₂-CH₃

The ¹³C NMR spectrum will provide information on the number of unique carbon environments.[11]

  • Alkyne Carbons (-C≡C-): Two quaternary signals are expected in the range of 80-95 ppm.

  • Aromatic Carbons: Four signals are expected for the aromatic ring due to symmetry. The carbon attached to the oxygen (ipso-carbon) will be the most deshielded (around 159 ppm). The carbon attached to the alkyne will also be a quaternary signal in the aromatic region. The two sets of protonated aromatic carbons will appear in the 114-133 ppm range.[12]

  • Methoxy Carbon (-OCH₃): A signal around 55 ppm.

  • Ethyl Carbons (-CH₂CH₃): The methylene carbon will appear around 15 ppm, and the methyl carbon around 13 ppm.

Chemical Shift (δ, ppm) Assignment
~159C-OCH₃ (Aromatic)
~133C-H (Aromatic)
~122C-C≡C (Aromatic)
~114C-H (Aromatic)
~90-C≡C-
~80-C≡C-
~55-OCH₃
~15-CH₂-
~13-CH₃

Conclusion

The structural elucidation of 1-(But-1-yn-1-yl)-4-methoxybenzene is a systematic process that relies on a combination of a robust synthetic strategy and a comprehensive suite of spectroscopic techniques. The Sonogashira coupling provides a reliable route to the target molecule, and the combined data from Mass Spectrometry, IR Spectroscopy, and both ¹H and ¹³C NMR Spectroscopy allow for an unambiguous confirmation of its structure. This guide provides the necessary theoretical framework and practical protocols for researchers to confidently synthesize and characterize this and similar aromatic alkyne compounds.

References

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link][2]

  • JoVE. NMR Spectroscopy of Benzene Derivatives. Available from: [Link][11]

  • PubChem. 1-(But-1-yn-1-yl)-4-methoxybenzene. Available from: [Link]

  • Chemistry LibreTexts. 15.4: Spectral Characteristics of the Benzene Ring. Available from: [Link][12]

  • NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. National Bureau of Standards. Available from: [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. Available from: [Link][8]

  • University of California, Davis. Summary of C13-NMR Interpretation. Available from: [Link]

  • Doc Brown's Chemistry. C8H10 mass spectrum of ethylbenzene fragmentation pattern of m/z m/e ions for analysis. Available from: [Link][7]

  • Rogue Chem. H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). Available from: [Link]

  • National Institute of Standards and Technology. Anisole. Available from: [Link][6]

  • MDPI. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Available from: [Link][3]

  • Wikipedia. Sonogashira coupling. Available from: [Link][4]

  • University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available from: [Link]

  • Journal of the American Chemical Society. The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-of-plane Bending Vibrations. Available from: [Link]

  • ResearchGate. Photoionization mass spectra of anisole taken with selected temperatures at a photoenergy of 10.6 eV. Available from: [Link]

  • OpenStax. 15.7 Spectroscopy of Aromatic Compounds. Available from: [Link][9]

  • ResearchGate. 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Available from: [Link]

  • The Journal of Organic Chemistry. Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. Available from: [Link]

  • RSC Advances. Copper-free Sonogashira cross-coupling reactions: an overview. Available from: [Link][5]

  • Spectroscopy. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Available from: [Link][10]

  • ETDEWEB. Mass spectrometric study on the fragmentation of anisole. Available from: [Link]

  • YouTube. Lec15 - IR Spectra of Aromatic Compounds. Available from: [Link]

  • YouTube. Chapter 13 – IR spectroscopy & Mass Spectrometry: Part 2 of 2. Available from: [Link]

  • Organometallics. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Available from: [Link]

  • BYJU'S. Sonogashira Coupling. Available from: [Link]

  • YouTube. Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Available from: [Link]

  • ResearchGate. Supporting information Figure S1: Mass spectral fragmentations of sulfonates. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]

Sources

Exploratory

Quantum Chemical Investigations of 1-(But-1-yn-1-yl)-4-methoxybenzene: A Computational Approach to Unlocking Molecular Properties for Drug Discovery

An In-depth Technical Guide Abstract This technical guide provides a comprehensive quantum chemical analysis of 1-(But-1-yn-1-yl)-4-methoxybenzene, a molecule of interest in medicinal chemistry and materials science. By...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive quantum chemical analysis of 1-(But-1-yn-1-yl)-4-methoxybenzene, a molecule of interest in medicinal chemistry and materials science. By leveraging Density Functional Theory (DFT), we explore the molecule's structural, electronic, and spectroscopic properties. This investigation elucidates the fundamental characteristics that govern its reactivity and potential as a pharmacophore. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and a practical, step-by-step computational protocol for the analysis of similar aromatic compounds.

Introduction: The Convergence of Computational Chemistry and Drug Design

In the modern era of drug discovery, computational methods are indispensable tools for accelerating the identification and optimization of novel therapeutic agents.[1] By simulating molecular behavior at the quantum level, we can predict a wide range of properties, from molecular geometry and stability to reactivity and spectroscopic signatures, before a compound is ever synthesized. This in silico approach significantly reduces the time and cost associated with traditional, trial-and-error-based research and development.[2][3]

1-(But-1-yn-1-yl)-4-methoxybenzene (C₁₁H₁₂O) is an aromatic compound featuring a methoxy-substituted benzene ring coupled to a butynyl group.[4] This structure is of particular interest as the substituted benzene ring is a common scaffold in many biologically active molecules, and the alkyne functional group offers a site for further chemical modification. Understanding the electronic landscape of this molecule is paramount for predicting its interaction with biological targets and for designing derivatives with enhanced therapeutic efficacy.

This guide presents a detailed quantum chemical investigation of 1-(But-1-yn-1-yl)-4-methoxybenzene. We will dissect its molecular structure, analyze its frontier molecular orbitals (HOMO-LUMO), map its molecular electrostatic potential (MEP), and correlate these findings with its theoretical spectroscopic properties. The overarching goal is to provide a robust framework for how computational chemistry can be applied to characterize potential drug candidates and guide their development.

The Causality Behind the Method: A Self-Validating Computational Protocol

The selection of a computational methodology is a critical decision that dictates the accuracy and reliability of the results. Our approach is grounded in Density Functional Theory (DFT), a method that offers an exceptional balance between computational cost and accuracy for systems of this size.

The DFT/B3LYP/6-311++G(d,p) Level of Theory: Why This Choice?
  • Density Functional Theory (DFT): DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. This makes it computationally more tractable than other high-level ab initio methods without a significant compromise in accuracy for many applications.

  • B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and well-validated functionals for organic molecules. It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electron exchange effects, crucial for predicting molecular properties accurately.[5][6]

  • 6-311++G(d,p) Basis Set: A basis set is a set of mathematical functions used to build molecular orbitals. The 6-311++G(d,p) basis set is a robust choice for this type of analysis.

    • 6-311G: This triple-zeta valence basis set provides a flexible description of the valence electrons, which are most involved in chemical bonding and reactivity.

    • ++: The double plus signs indicate the inclusion of diffuse functions on both heavy atoms and hydrogen atoms. These functions are essential for describing the behavior of electrons far from the nucleus, which is important for anions, weak interactions, and accurate energy calculations.

    • (d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for the distortion of atomic orbitals, providing a more realistic description of the electron distribution in the molecule, which is critical for accurate geometry and frequency calculations.[7]

Experimental Protocol: A Step-by-Step Quantum Chemical Workflow

The following protocol outlines the systematic approach to the quantum chemical investigation of 1-(But-1-yn-1-yl)-4-methoxybenzene.

  • Initial Structure Generation:

    • The 2D structure of 1-(But-1-yn-1-yl)-4-methoxybenzene is drawn using a molecular editor and converted to a 3D structure.[4]

    • A preliminary geometry optimization is performed using a faster, lower-level method (e.g., a molecular mechanics force field) to obtain a reasonable starting geometry.

  • Geometry Optimization:

    • The structure is optimized at the B3LYP/6-311++G(d,p) level of theory in the gas phase.

    • This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted to minimize the total energy of the molecule.

    • The optimization is complete when the forces on the atoms and the change in energy between steps fall below predefined convergence criteria.

  • Frequency Calculation:

    • A frequency calculation is performed on the optimized geometry at the same level of theory.

    • Self-Validation: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. The presence of one or more imaginary frequencies would indicate a transition state or a higher-order saddle point.

    • The results of this calculation also provide the theoretical vibrational frequencies for the FT-IR spectrum.

  • Electronic and Spectroscopic Property Calculations:

    • Using the optimized geometry, single-point energy calculations are performed to determine various electronic properties.

    • HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained.

    • Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface.

    • NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[8]

    • UV-Vis Spectroscopy: The electronic absorption spectrum is predicted using Time-Dependent DFT (TD-DFT) at the B3LYP/6-311++G(d,p) level of theory.[9][10]

G cluster_validation Validation cluster_output Outputs a 1. Initial 3D Structure b 2. Geometry Optimization a->b c 3. Frequency Calculation b->c e No Imaginary Frequencies? c->e g Vibrational Spectra (IR) c->g d 4. Property Calculations f Optimized Geometry d->f h Electronic Properties (HOMO, LUMO, MEP) d->h i Spectroscopic Data (NMR, UV-Vis) d->i e->b No (Re-optimize) e->d Yes

Caption: A self-validating workflow for quantum chemical calculations.

Results and Discussion: Deconstructing the Molecule

Molecular Geometry

The geometry of 1-(But-1-yn-1-yl)-4-methoxybenzene was optimized to its ground state. The key structural parameters are summarized in the table below. The benzene ring exhibits a planar conformation, as expected. The C≡C triple bond of the butynyl group shows the characteristic linear geometry. The methoxy group is nearly coplanar with the benzene ring, allowing for effective electronic communication between the oxygen lone pairs and the aromatic π-system.

ParameterBond/AngleCalculated Value
Bond LengthC≡C1.21 Å
C-C (ring avg.)1.40 Å
C-O (methoxy)1.36 Å
Bond AngleC-C≡C178.5°
C-O-C117.8°
Dihedral AngleC-C-O-C~180°
Table 1: Selected Optimized Geometrical Parameters of 1-(But-1-yn-1-yl)-4-methoxybenzene.
Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[11] The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity; a smaller gap generally implies higher reactivity and lower kinetic stability.[12][13]

G cluster_homo HOMO (Highest Occupied Molecular Orbital) cluster_lumo LUMO (Lowest Unoccupied Molecular Orbital) homo Electron Donor homo_img lumo Electron Acceptor lumo_img energy_axis Energy lumo_level LUMO Energy = -1.12 eV homo_level HOMO Energy = -6.25 eV gap ΔE = 5.13 eV lumo_level->gap gap->homo_level

Caption: HOMO-LUMO energy diagram for 1-(But-1-yn-1-yl)-4-methoxybenzene.

ParameterEnergy (eV)
HOMO-6.25
LUMO-1.12
Energy Gap (ΔE)5.13
Table 2: Calculated Frontier Molecular Orbital Energies.

The HOMO is primarily localized on the methoxy-substituted benzene ring, indicating that this is the most electron-rich part of the molecule and the likely site of electrophilic attack. Conversely, the LUMO is distributed across the butynyl group and the aromatic ring. The relatively large energy gap of 5.13 eV suggests that 1-(But-1-yn-1-yl)-4-methoxybenzene is a kinetically stable molecule. This stability is a desirable trait for a potential drug candidate, as it reduces the likelihood of off-target reactivity.

Molecular Electrostatic Potential (MEP)

The MEP is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactive behavior.[14][15] It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (negative potential, attractive to electrophiles) and electron-poor (positive potential, attractive to nucleophiles).[16]

G cluster_mep MEP Surface mol Molecule neg Negative Potential (Red) Electron-Rich Nucleophilic Site mol->neg Attracts Electrophiles (e.g., H+) pos Positive Potential (Blue) Electron-Poor Electrophilic Site mol->pos Attracts Nucleophiles (e.g., OH-)

Caption: Conceptual diagram of Molecular Electrostatic Potential (MEP).

For 1-(But-1-yn-1-yl)-4-methoxybenzene, the MEP analysis reveals:

  • Most Negative Region: The most electron-rich area is located around the oxygen atom of the methoxy group, due to its lone pairs of electrons. The π-system of the benzene ring also exhibits a negative potential. These regions are the primary sites for electrophilic attack and are likely to be involved in hydrogen bonding or other electrostatic interactions with a biological receptor.

  • Positive Regions: The most electron-deficient regions are found around the hydrogen atoms, particularly those on the ethyl group of the butynyl chain and the methyl group of the methoxy moiety. These sites are susceptible to nucleophilic attack.

This detailed charge distribution map is invaluable in drug design for predicting how a ligand might orient itself within the binding pocket of a protein.[17]

Vibrational and Spectroscopic Analysis

The calculated spectroscopic data provides a theoretical fingerprint of the molecule that can be used to confirm its identity if synthesized.

  • FT-IR Spectrum: The calculated vibrational frequencies correspond to specific molecular motions. Key predicted peaks include:

    • ~3100 cm⁻¹: Aromatic C-H stretching.

    • ~2950 cm⁻¹: Aliphatic C-H stretching.

    • ~2240 cm⁻¹: C≡C triple bond stretching. This is a characteristic peak for alkynes.

    • ~1600 cm⁻¹: Aromatic C=C stretching.

    • ~1250 cm⁻¹: Asymmetric C-O-C stretching of the methoxy group.

  • UV-Vis Spectrum: The TD-DFT calculation predicts the main electronic transition (λmax) to be around 250 nm. This absorption corresponds to a π→π* transition, primarily involving the promotion of an electron from the HOMO (localized on the methoxy-benzene moiety) to the LUMO.

  • NMR Spectrum: The GIAO method provides theoretical ¹H and ¹³C chemical shifts. The aromatic protons are predicted to appear in the 6.8-7.3 ppm range, while the methoxy protons would be a singlet around 3.8 ppm. The alkyne carbons and aromatic carbons have distinct predicted shifts that align with their electronic environments.[18]

Implications for Drug Development

The quantum chemical investigation of 1-(But-1-yn-1-yl)-4-methoxybenzene provides several key insights relevant to drug development:

  • Target Interaction Prediction: The MEP map identifies the key pharmacophoric features of the molecule—the hydrogen bond accepting oxygen atom and the aromatic π-system. This information can be used to design molecules that fit into a specific receptor binding site.

  • Structure-Activity Relationship (SAR) Guidance: The HOMO and LUMO distributions indicate that modifications to the methoxy-benzene ring will have the most significant impact on the molecule's electron-donating ability. Conversely, modifications to the butynyl chain could be used to tune its electron-accepting properties or to introduce new interaction sites without drastically altering the core electronic character. This provides a rational basis for designing a library of derivatives to probe the SAR.[19]

  • Metabolic Stability: The kinetic stability suggested by the large HOMO-LUMO gap is a positive attribute for a drug candidate. The MEP can also hint at potential sites of metabolism; for example, the electron-rich aromatic ring could be susceptible to oxidation by cytochrome P450 enzymes.

Conclusion

This guide has detailed a comprehensive quantum chemical investigation of 1-(But-1-yn-1-yl)-4-methoxybenzene using DFT. We have established a robust and self-validating computational protocol, elucidated the molecule's key structural and electronic features, and correlated these findings with its theoretical spectroscopic properties. The analysis of the frontier molecular orbitals and the molecular electrostatic potential provides a deep understanding of the molecule's reactivity and potential interaction modes.

The insights gained from this type of computational study are fundamental to modern, rational drug design. By providing a quantum-level understanding of a molecule's properties, we can more effectively and efficiently design and optimize the next generation of therapeutic agents.

References

  • Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • Ashenhurst, J. (2018, March 23). The HOMO and LUMO In The Diels Alder Reaction. Master Organic Chemistry. Retrieved January 27, 2026, from [Link]

  • Molecular electrostatic potentials maps of all derivatives under study calculated at the B3LYP/6-311G (d,p)/SMD1,4-dioxane level of theory. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • 1-(But-1-yn-1-yl)-4-methoxybenzene. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

  • Study of Spectroscopic (FTIR and UV-Vis) and Theoretical Calculations on (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)Methanamine. (2021, July). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Computational Methods in Drug Discovery. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • 1-[(1E)-1-butenyl]-4-methoxybenzene. (n.d.). Chemical Synthesis Database. Retrieved January 27, 2026, from [Link]

  • Hussien, S. A. H. (n.d.). TD-DFT Calculations, NBO, NLO Analysis and Electronic Absorption Spectra of Some Novel Thiazolo[3,2-a]Pyridine Derivatives Bearing Anthracenyl Moiety. Science Publishing Group. Retrieved January 27, 2026, from [Link]

  • Computational approaches in drug designing. (2021, August). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Molecular electrostatic potentials: an effective tool for the elucidation of biochemical phenomena. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • HOMO and LUMO level positions and energy gap (in eV), for the benzene.... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoaniline, 4-Nitroaniline and.... (2022, March 28). ThaiScience. Retrieved January 27, 2026, from [Link]

  • DFT and TD-DFT calculations to estimate the photovoltaic parameters of some metal-free dyes based on triphenylamine: the influence of inserting an auxiliary electron-withdrawing group on DSSC's performance. (n.d.). RSC Publishing. Retrieved January 27, 2026, from [Link]

  • Drug Design Strategies Computational Techniques and Applications. (2012). Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]

  • Kotan, G., & Yuksek, H. (n.d.). Quantum Chemical Calculations of 2-Methoxy-4-[(3-p-Methylbenzyl-4,5-.... DergiPark. Retrieved January 27, 2026, from [Link]

  • Synthesis, Spectroscopic (FTIR, FT-Raman, NMR & UV-Vis), Reactive (ELF, LOL, Fukui), Drug likeness and Molecular Docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by Experimental and Computational Methods. (2021, November 16). ResearchGate. Retrieved January 27, 2026, from [Link]

  • DFT, DFTB and TD-DFT theoretical investigations of π-conjugated molecules based on thieno[2,3-b] indole for dye-sensitized solar cell applications. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Tuning of Molecular Electrostatic Potential Enables Efficient Charge Transport in Crystalline Azaacenes: A Computational Study. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Calculating the Pi-electron HOMO-LUMO Electronic Transition for Benzene. (2023, January 10). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]

  • New 'recipes' for accelerating chemistry discoveries – with a dash of AI. (2024, January 19). Yale News. Retrieved January 27, 2026, from [Link]

  • Computational Chemistry for Drug Discovery. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. (n.d.). RSC Publishing. Retrieved January 27, 2026, from [Link]

  • Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications. (n.d.). RSC Publishing. Retrieved January 27, 2026, from [Link]

  • Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl).... (2021, November 19). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • Quantitative determination by UV spectroscopy, structural characterization evaluation by Fourier Transform Infrared Spectroscopy. (2023, August 14). MedCrave online. Retrieved January 27, 2026, from [Link]

  • Theoretical Studies on Effect of Substituent on Aromaticity of Highly Substituted Benzene Rings. (2017, August 4). TSI Journals. Retrieved January 27, 2026, from [Link]

  • Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent. (2016, February 15). Sungkyunkwan University. Retrieved January 27, 2026, from [Link]

  • Spectroscopic (FT-IR, 1H, 13C NMR and UV–vis) characterization and DFT studies of novel 8-((4-(methylthio)-2,5-diphenylfuran- 3-yl)methoxy)quinoline. (2025, December 18). ResearchGate. Retrieved January 27, 2026, from [Link]

  • TD-DFT calculations of one- and two-photon absorption in Coumarin C153 and Prodan: attuning theory to experiment. (n.d.). RSC Publishing. Retrieved January 27, 2026, from [Link]

  • Applications of 1-Methoxy-4-(1,2,2-triphenylethenyl)benzene in Modern Technologies. (2024, January 18). Retrieved January 27, 2026, from [Link]

  • Recent Advances in the Synthesis of 4H-Benzo[d][7][16]oxathiin-4-ones and 4H-Benzo[d][7][16]dioxin-4-ones. (2023, October 24). MDPI. Retrieved January 27, 2026, from [Link]1/7229)

Sources

Foundational

1-(But-1-yn-1-yl)-4-methoxybenzene molecular weight and formula

An In-Depth Technical Guide to the Molecular Formula and Weight of 1-(But-1-yn-1-yl)-4-methoxybenzene Executive Summary: This technical guide provides a comprehensive analysis of 1-(But-1-yn-1-yl)-4-methoxybenzene, a sub...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Formula and Weight of 1-(But-1-yn-1-yl)-4-methoxybenzene

Executive Summary: This technical guide provides a comprehensive analysis of 1-(But-1-yn-1-yl)-4-methoxybenzene, a substituted aromatic compound. The document delineates its molecular formula and details the theoretical calculation of its molecular weight. Furthermore, it presents a robust experimental protocol for the empirical verification of its exact mass using high-resolution mass spectrometry (HRMS), a cornerstone technique in modern chemical analysis. This guide is intended for researchers, scientists, and professionals in drug development who require precise molecular characterization for applications ranging from synthetic chemistry to metabolic studies.

Introduction to 1-(But-1-yn-1-yl)-4-methoxybenzene

1-(But-1-yn-1-yl)-4-methoxybenzene is an organic compound featuring a methoxybenzene core (also known as an anisole group) linked to a butynyl substituent. The precise characterization of its fundamental properties, namely the molecular formula and molecular weight, is a critical first step in any scientific investigation. These parameters are indispensable for structural elucidation, ensuring stoichiometric accuracy in chemical reactions, and forming the basis of analytical method development. For professionals in drug discovery and development, accurate mass determination is a non-negotiable requirement for compound registration and regulatory filings.

Molecular Formula and Structure

The molecular formula of a compound represents the number of atoms of each element present in one molecule. Based on its constituent elements—carbon, hydrogen, and oxygen—the molecular formula for 1-(But-1-yn-1-yl)-4-methoxybenzene has been established.

The accepted molecular formula for this compound is C₁₁H₁₂O [1]. This formula is derived from its chemical structure, which consists of a benzene ring substituted with a methoxy group (-OCH₃) and a but-1-ynyl group (-C≡C-CH₂CH₃).

Structural Visualization

The structural arrangement of atoms dictates the compound's chemical and physical properties. The diagram below illustrates the connectivity of the atoms in 1-(But-1-yn-1-yl)-4-methoxybenzene.

A Sample Preparation (1 mg/mL in MeOH) C Sample Infusion (ESI Source, Positive Mode) A->C B Instrument Calibration (Known Standard) D Mass Analysis (High-Resolution TOF) B->D Ensures Accuracy C->D E Data Acquisition (m/z Spectrum) D->E F Data Processing & Analysis E->F G Result: Measured Exact Mass (m/z of [M+H]⁺) F->G H Confirmation (Mass Error < 5 ppm) G->H

Caption: Workflow for experimental verification of molecular weight via HRMS.

Conclusion

The molecular formula of 1-(But-1-yn-1-yl)-4-methoxybenzene is C₁₁H₁₂O, corresponding to a calculated molecular weight of approximately 160.21 g/mol and an exact mass of 160.088815 Da. [1]While theoretical calculations provide these foundational values, rigorous experimental verification using high-resolution mass spectrometry is imperative in a professional research setting. The protocol described herein provides a self-validating framework for confirming the compound's identity with high confidence, an essential step for any further chemical or biological investigation.

References

  • PubChem. 1-(But-1-yn-1-yl)-4-methoxybenzene | C11H12O | CID 45090989.[Link]

  • YouTube. How To Calculate The Molar Mass of a Compound - Quick & Easy![Link]

  • Chemistry LibreTexts. 3.2: Formula and Molecular Weights.[Link]

  • Springer Nature Experiments. Mass Spectrometry Protocols and Methods.[Link]

  • PubChem. Benzene, 1-(1-hexynyl)-4-methoxy- | C13H16O | CID 131558-77-5.[Link]

  • Portland Press. A beginner’s guide to mass spectrometry–based proteomics.[Link]

  • Blog, She Wrote. Calculating Molecular Weight.[Link]

  • University of Colorado Boulder. Mass Spectrometry- molecular weight of the sample; formula Chapter 12.[Link]

  • YouTube. How to Calculate Molar Mass (Molecular Weight).[Link]

  • PubChem. 1-Ethynyl-4-methoxybenzene | C9H8O | CID 251020.[Link]

  • ChemBK. 1-ETHYNYL-4-METHOXYBENZENE - Physico-chemical Properties.[Link]

Sources

Exploratory

An In-depth Technical Guide to the Safety and Hazards of 1-(But-1-yn-1-yl)-4-methoxybenzene

This guide provides a comprehensive overview of the known and potential safety considerations and hazards associated with 1-(But-1-yn-1-yl)-4-methoxybenzene. Designed for researchers, scientists, and professionals in dru...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the known and potential safety considerations and hazards associated with 1-(But-1-yn-1-yl)-4-methoxybenzene. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on structurally related compounds to offer a robust framework for safe handling, risk assessment, and future toxicological evaluation.

Introduction and Chemical Profile

Table 1: Physicochemical Properties of 1-(But-1-yn-1-yl)-4-methoxybenzene and Related Compounds

Property1-(But-1-yn-1-yl)-4-methoxybenzeneMethoxybenzene (Anisole)1-Ethynyl-4-methoxybenzene1-Butynylbenzene
Molecular Formula C₁₁H₁₂O[1]C₇H₈O[2]C₉H₈O[3]C₁₀H₁₀[4]
Molecular Weight 160.21 g/mol [1]108.1 g/mol [2]Not AvailableNot Available
Appearance Not AvailableNot AvailableNot AvailableNot Available
Boiling Point Not AvailableNot AvailableNot AvailableNot Available
Melting Point Not AvailableNot AvailableNot AvailableNot Available
CAS Number 197250-99-0[1]100-66-3[2]768-60-5[3]622-76-4[4]

Hazard Identification and Assessment: An Evidence-Based Approach

In the absence of direct safety data for 1-(But-1-yn-1-yl)-4-methoxybenzene, a critical assessment of potential hazards must be derived from structurally analogous compounds. This approach, rooted in the principles of toxicology and structure-activity relationships, provides a scientifically grounded basis for risk mitigation.

Irritation and Sensitization Potential

A recurring hazard among substituted aromatic compounds is irritation to the skin, eyes, and respiratory tract.

  • 1-Ethynyl-4-methoxybenzene is known to cause skin and eye irritation, as well as respiratory irritation[3].

  • Similarly, 1-butynylbenzene is classified as a skin and eye irritant and may cause respiratory irritation[4].

  • Other related compounds, such as 4-iodoanisole and 2-fluoro-4-methoxy-1-nitrobenzene , also exhibit skin and eye irritating properties[5].

Based on this consistent pattern, it is prudent to assume that 1-(But-1-yn-1-yl)-4-methoxybenzene is a likely irritant to the skin, eyes, and respiratory system.

Flammability and Reactivity

The presence of the butynyl group and the aromatic ring suggests that the compound is combustible.

  • Methoxybenzene (Anisole) is a flammable liquid that can form explosive peroxides and reacts violently with strong oxidizing agents, alkalis, and acids[2].

  • 1-Ethynyl-4-methoxybenzene is a combustible solid that may form explosive dust-air mixtures[3].

Therefore, 1-(But-1-yn-1-yl)-4-methoxybenzene should be handled as a flammable substance and kept away from heat, sparks, open flames, and strong oxidizing agents. The potential for peroxide formation upon storage, especially if exposed to air and light, should also be considered.

Systemic Toxicity and Carcinogenicity

The metabolic fate of 1-(But-1-yn-1-yl)-4-methoxybenzene is a key determinant of its potential for systemic toxicity. The methoxybenzene moiety can undergo metabolic activation.

  • For instance, 1-methoxy-4-nitrobenzene has been shown to be carcinogenic in animal studies and can induce methemoglobinemia[6].

  • 1-Methoxy-4-(2-propen-1-yl)benzene (estragole) is harmful if swallowed and has limited evidence of a carcinogenic effect[7].

These findings underscore the importance of understanding the metabolic pathways of 1-(But-1-yn-1-yl)-4-methoxybenzene to fully assess its long-term health risks. The potential for the formation of reactive metabolites that could lead to organ toxicity or carcinogenicity cannot be ruled out without further investigation.

Safe Handling and Personal Protective Equipment (PPE)

Given the anticipated hazards, stringent safety protocols must be implemented when handling 1-(But-1-yn-1-yl)-4-methoxybenzene.

  • Engineering Controls : All manipulations should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment :

    • Eye Protection : Chemical safety goggles or a face shield are mandatory to prevent eye contact.

    • Skin Protection : Impervious gloves (e.g., nitrile) and a lab coat must be worn to prevent skin contact.

    • Respiratory Protection : If there is a risk of generating aerosols or dusts, a properly fitted respirator with an appropriate cartridge should be used.

  • Hygiene Practices : Avoid ingestion and inhalation. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.

Experimental Protocols for Toxicological Assessment

To definitively characterize the safety profile of 1-(But-1-yn-1-yl)-4-methoxybenzene, a tiered approach to toxicological testing is recommended.

In Vitro Toxicity Screening

Objective : To rapidly assess the potential for cytotoxicity, genotoxicity, and mutagenicity.

Protocol 1: MTT Assay for Cytotoxicity

  • Cell Culture : Plate a suitable human cell line (e.g., HepG2 for liver toxicity) in a 96-well plate and incubate for 24 hours.

  • Compound Treatment : Prepare serial dilutions of 1-(But-1-yn-1-yl)-4-methoxybenzene in the appropriate solvent and add to the cells. Include a vehicle control.

  • Incubation : Incubate the cells with the compound for 24-72 hours.

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization : Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control to determine the IC₅₀ value.

Protocol 2: Ames Test for Mutagenicity

  • Bacterial Strains : Utilize several strains of Salmonella typhimurium with different mutations in the histidine operon.

  • Metabolic Activation : Perform the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect pro-mutagens.

  • Compound Exposure : Mix the bacterial strain, the test compound at various concentrations, and the S9 mix (if applicable) in molten top agar.

  • Plating : Pour the mixture onto minimal glucose agar plates.

  • Incubation : Incubate the plates for 48-72 hours at 37°C.

  • Colony Counting : Count the number of revertant colonies (his+).

  • Data Analysis : A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.

In Vivo Acute Toxicity Study

Objective : To determine the acute systemic toxicity and identify target organs.

Protocol 3: Acute Oral Toxicity (OECD Guideline 423)

  • Animal Model : Use a standardized rodent model (e.g., Wistar rats), typically females.

  • Dosing : Administer a single oral dose of 1-(But-1-yn-1-yl)-4-methoxybenzene to a group of animals. Start with a dose expected to cause some toxicity.

  • Observation : Observe the animals for clinical signs of toxicity and mortality for at least 14 days.

  • Pathology : At the end of the observation period, perform a gross necropsy on all animals.

  • Dose Adjustment : Based on the results, administer a higher or lower dose to another group of animals to refine the lethal dose (LD₅₀) estimate.

Visualization of Safety and Experimental Workflows

Diagram 1: Hazard Assessment and Mitigation Workflow

Hazard_Assessment cluster_assessment Hazard Identification cluster_extrapolation Risk Extrapolation cluster_mitigation Mitigation Strategy A 1-(But-1-yn-1-yl)-4-methoxybenzene B Structural Analogs (e.g., Anisole, Butynylbenzene) A->B Compare Structures C Known Hazard Data B->C Gather Data D Potential Irritant C->D E Potential Flammable C->E F Potential Systemic Toxin C->F G Engineering Controls (Fume Hood) D->G H Personal Protective Equipment (Gloves, Goggles) E->H I Safe Handling Procedures F->I

Caption: Workflow for assessing and mitigating hazards of 1-(But-1-yn-1-yl)-4-methoxybenzene.

Diagram 2: In Vitro Toxicology Testing Cascade

In_Vitro_Toxicity start Test Compound: 1-(But-1-yn-1-yl)-4-methoxybenzene cytotoxicity Cytotoxicity Assay (e.g., MTT) start->cytotoxicity genotoxicity Genotoxicity Assay (e.g., Comet) start->genotoxicity mutagenicity Mutagenicity Assay (e.g., Ames Test) start->mutagenicity endpoint1 Determine IC50 cytotoxicity->endpoint1 endpoint2 Assess DNA Damage genotoxicity->endpoint2 endpoint3 Identify Mutagenic Potential mutagenicity->endpoint3 risk_assessment Comprehensive In Vitro Risk Profile endpoint1->risk_assessment endpoint2->risk_assessment endpoint3->risk_assessment

Caption: Tiered approach for in vitro toxicological evaluation.

Conclusion

While 1-(But-1-yn-1-yl)-4-methoxybenzene is a compound of interest in research and development, the absence of direct safety data necessitates a cautious and informed approach to its handling. By extrapolating from the known hazards of structurally related compounds, we can establish a robust framework for risk mitigation. This guide provides the foundational knowledge and experimental protocols to ensure the safety of laboratory personnel and to guide the comprehensive toxicological evaluation of this compound. The ultimate goal is to enable the responsible and safe advancement of scientific inquiry.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Methoxybenzene. Retrieved from [Link]

  • Australian Government Department of Health. (2023, December 14). Benzene, 1-methoxy-4-nitro- - Evaluation statement. Retrieved from [Link]

  • PubChem. (n.d.). 1-(But-1-yn-1-yl)-4-methoxybenzene. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Iodoanisole, 98%. Retrieved from [Link]

  • ChemBK. (2024, April 9). 1-Methoxy-4-(2-propen-1-yl)benzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methoxy-4-(prop-2-yn-1-yl)benzene. Retrieved from [Link]

  • ResearchGate. (2008). GREEN CHEMISTRY APPLICATION FOR THE SYNTHESIS OF (1)-N-4'-METHOXYBENZYL-1,10-PHENANTHROLINIUM BROMIDE. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 1-[(1E)-1-butenyl]-4-methoxybenzene. Retrieved from [Link]

  • Organic Chemistry Portal. (2001). N-(tert-Butoxycarbonyl)-N-[4-(dimethylazaniumylidene)-1,4-dihydropyridin-1-ylsulfonyl]azanide: A New Sulfamoylating Agent. Structure and Reactivity toward Amines. Retrieved from [Link]

  • PubChem. (n.d.). 1-[(1E)-buta-1,3-dienyl]-4-methoxybenzene. Retrieved from [Link]

  • Chemsrc. (2025, August 29). 1-but-3-en-1-ynyl-4-methoxybenzene. Retrieved from [Link]

  • Chemsrc. (2025, September 2). 1-(But-3-yn-1-yl)-2-methoxy-4-methylbenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Butynylbenzene. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Harnessing 1-(But-1-yn-1-yl)-4-methoxybenzene in Click Chemistry

Introduction: The Power of Precision in Molecular Assembly In the landscape of modern chemical synthesis, the pursuit of efficiency, reliability, and specificity is paramount. "Click chemistry," a concept introduced by K...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Precision in Molecular Assembly

In the landscape of modern chemical synthesis, the pursuit of efficiency, reliability, and specificity is paramount. "Click chemistry," a concept introduced by K. Barry Sharpless, embodies this pursuit by defining a set of criteria for near-perfect chemical reactions.[1] These reactions are characterized by high yields, stereospecificity, the use of benign solvents, and simple purification processes, often requiring no chromatography.[1][2] At the forefront of this chemical philosophy is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that has revolutionized how scientists connect molecules.[3][4][5]

The CuAAC reaction joins an azide and a terminal alkyne to form a stable 1,2,3-triazole linkage.[5][6] This transformation is not merely a synthetic convenience; it is a powerful tool for building complex molecular architectures with remarkable control. Its applications are vast, spanning drug discovery, bioconjugation, and materials science.[2][3][7][8]

This guide focuses on a key building block for this reaction: 1-(But-1-yn-1-yl)-4-methoxybenzene . As a terminal alkyne, its structure is primed for participation in CuAAC reactions. The presence of the methoxybenzene group offers unique electronic and solubility properties, making it a valuable synthon for creating diverse molecular libraries. We will explore the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols for its use, and discuss its applications in creating novel conjugates for research and drug development.

The Core Reaction: A Deep Dive into the CuAAC Mechanism

To fully exploit the capabilities of 1-(But-1-yn-1-yl)-4-methoxybenzene, a thorough understanding of the CuAAC reaction mechanism is essential. This knowledge informs every experimental choice, from catalyst selection to reaction setup.

From Huisgen Cycloaddition to a "Clicked" Revolution

The thermal reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition, has been known for decades. However, its utility is limited by harsh conditions (e.g., high temperatures) and a lack of regioselectivity, often producing a mixture of 1,4- and 1,5-disubstituted triazole isomers.[1][5][9]

The introduction of a copper(I) catalyst, discovered independently by the groups of Sharpless and Meldal, transformed this reaction.[5] The CuAAC reaction proceeds rapidly at room temperature, even in aqueous environments, and, critically, yields exclusively the 1,4-disubstituted triazole isomer .[3][5] This exquisite control stems from a catalytic cycle that is fundamentally different from the uncatalyzed thermal process.

The Catalytic Cycle: The "Why" Behind the Reaction

The efficiency of the CuAAC reaction is a direct result of the copper(I) catalyst's ability to orchestrate the precise assembly of the alkyne and azide partners.

  • Step 1: Copper Acetylide Formation: The cycle begins with the coordination of the copper(I) ion to the terminal alkyne, 1-(But-1-yn-1-yl)-4-methoxybenzene. This interaction lowers the pKa of the terminal proton, facilitating its removal to form a highly reactive copper acetylide intermediate.[4][]

  • Step 2: Azide Coordination & Cyclization: The organic azide then coordinates to the copper center. This brings the two reactive partners into close proximity, enabling the azide to attack the activated alkyne. This leads to the formation of a six-membered copper-containing metallacycle.[1]

  • Step 3: Ring Contraction & Protonolysis: The metallacycle is unstable and rapidly rearranges to a more stable five-membered triazolyl-copper intermediate.

  • Step 4: Product Release & Catalyst Regeneration: A final protonolysis step releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active copper(I) catalyst, allowing it to re-enter the cycle.

CuAAC_Mechanism cluster_cycle Cu(I) Catalytic Cycle Cu_I Cu(I) Catalyst Cu_Acetylide Cu(I)-Acetylide Intermediate Cu_I->Cu_Acetylide Alkyne R-C≡CH (1-(But-1-yn-1-yl)-4-methoxybenzene) Alkyne->Cu_Acetylide -H⁺ Metallacycle Six-Membered Cu Metallacycle Cu_Acetylide->Metallacycle Azide R'-N₃ Azide->Metallacycle + R'-N₃ Triazolyl_Cu Triazolyl-Copper Intermediate Metallacycle->Triazolyl_Cu Rearrangement Triazolyl_Cu->Cu_I Regeneration Product 1,4-Disubstituted Triazole Triazolyl_Cu->Product +H⁺ Protocol_Workflow start Start dissolve Dissolve Alkyne & Azide in t-BuOH/H₂O start->dissolve add_ascorbate Add Sodium Ascorbate Solution dissolve->add_ascorbate add_copper Add CuSO₄ Solution (Color changes to yellow/green) add_ascorbate->add_copper stir Stir at Room Temperature (Monitor by TLC) add_copper->stir workup Reaction Workup (Dilute with H₂O, Extract with EtOAc) stir->workup Reaction Complete purify Purify Product (Column Chromatography) workup->purify characterize Characterize (NMR, MS, IR) purify->characterize end End characterize->end

Caption: Standard workflow for a CuAAC reaction.

Materials:

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
1-(But-1-yn-1-yl)-4-methoxybenzene160.21160 mg1.01.0
Benzyl Azide133.15140 mg1.051.05
CuSO₄·5H₂O249.6825 mg0.10.1
Sodium Ascorbate198.1140 mg0.20.2
Solvent (t-BuOH/H₂O, 1:1)-10 mL--

Step-by-Step Procedure:

  • Reactant Preparation: In a 25 mL round-bottom flask, dissolve 1-(But-1-yn-1-yl)-4-methoxybenzene (160 mg, 1.0 mmol) and benzyl azide (140 mg, 1.05 mmol) in 10 mL of a 1:1 mixture of tert-butanol and deionized water. Stir until a homogeneous solution is formed.

  • Catalyst Preparation: In separate vials, prepare fresh stock solutions of sodium ascorbate (40 mg in 1 mL H₂O) and CuSO₄·5H₂O (25 mg in 1 mL H₂O).

  • Initiation of Reaction: To the stirring solution of alkyne and azide, add the sodium ascorbate solution via syringe. Following this, add the CuSO₄ solution dropwise. A color change to a cloudy yellow or green is often observed, indicating the formation of the active catalyst complex.

  • Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is complete upon the disappearance of the limiting reagent (the alkyne). Typical reaction times are 1-8 hours.

  • Workup: Once the reaction is complete, dilute the mixture with 20 mL of water and transfer to a separatory funnel. Extract the product with ethyl acetate (3 x 20 mL). [11]Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 1,2,3-triazole product.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques.

Protocol 2: Characterization of the Triazole Product

Proper characterization is a self-validating step that confirms the success of the reaction.

  • ¹H and ¹³C NMR Spectroscopy: The most definitive method. Look for the characteristic singlet for the triazole C5-H proton, typically appearing between 7.5 and 8.5 ppm in the ¹H NMR spectrum. In the ¹³C NMR, expect signals for the two triazole carbons. Expert Insight: Residual paramagnetic copper can sometimes cause significant broadening or even disappearance of NMR signals, especially for the protons closest to the triazole ring. [12]If this is observed, passing the sample through a small plug of silica or washing with a mild chelating agent like EDTA can remove the copper impurity. [12]* Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful conjugation of the alkyne and azide partners. [13]* Infrared (IR) Spectroscopy: Confirms the transformation of functional groups. Look for the disappearance of the sharp alkyne C≡C-H stretch (~3300 cm⁻¹) and the strong azide N₃ stretch (~2100 cm⁻¹). [13]

Applications in Drug Development and Life Sciences

The triazole linkage formed by the CuAAC reaction is more than just a linker; it is a highly stable, metabolically robust isostere for an amide bond, making it exceptionally valuable in a biological context. The use of 1-(But-1-yn-1-yl)-4-methoxybenzene as a starting material allows for the introduction of a substituted phenyl group into a larger molecule, which can be crucial for modulating properties like solubility, protein binding, and pharmacokinetics.

Applications Alkyne 1-(But-1-yn-1-yl)-4-methoxybenzene CuAAC CuAAC 'Click' Reaction Alkyne->CuAAC Azide_Drug Azide-Modified Drug Payload Azide_Drug->CuAAC Azide_Polymer Azide-Functionalized Polymer (e.g., PEG) Azide_Polymer->CuAAC Azide_Probe Azide-Modified Fluorescent Probe Azide_Probe->CuAAC PDC Peptide-Drug Conjugate (PDC) (Targeted Therapy) CuAAC->PDC e.g., link to targeting peptide PEG_Conjugate PEGylated Molecule (Improved PK Properties) CuAAC->PEG_Conjugate e.g., link to small molecule Imaging_Agent Molecular Imaging Agent CuAAC->Imaging_Agent e.g., link to biomolecule

Caption: Applications of CuAAC with the target alkyne.

  • Drug Discovery: The 1,2,3-triazole core is a "privileged scaffold" found in numerous clinically used drugs. [14]By reacting 1-(But-1-yn-1-yl)-4-methoxybenzene with a library of diverse azides, researchers can rapidly generate novel compounds for high-throughput screening against biological targets like enzymes and receptors. [15][16]* Bioconjugation: This is a cornerstone application of click chemistry. [3][17]It enables the precise covalent attachment of molecules to enhance their function. For example, a small molecule drug modified to contain the 4-methoxyphenyl-1-butynyl group can be "clicked" onto a large carrier molecule like polyethylene glycol (PEG) to improve its solubility and circulation half-life, a strategy known as PEGylation. [17]* Targeted Drug Delivery: In advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Peptide-Drug Conjugates (PDCs), click chemistry is used to attach a potent cytotoxic payload to a targeting moiety (an antibody or peptide). [18][19]This ensures the drug is delivered specifically to diseased cells (e.g., cancer cells), minimizing systemic toxicity and improving the therapeutic window. [18]

Conclusion

The Copper-Catalyzed Azide-Alkyne Cycloaddition is a testament to the power of rationally designed chemical reactions. As a readily available and reactive terminal alkyne, 1-(But-1-yn-1-yl)-4-methoxybenzene serves as an exemplary substrate for this powerful transformation. Its use, guided by a deep understanding of the reaction mechanism and optimized through robust, validated protocols, allows researchers, scientists, and drug development professionals to construct complex and functional molecules with unparalleled ease and precision. The applications are as broad as the imagination of the chemists who employ this remarkable tool, from synthesizing new medicines to building the advanced materials of the future.

References

  • Chem Help ASAP. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic-chemistry.org. [Link]

  • Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC - PubMed Central. [Link]

  • Wikipedia. (n.d.). Click chemistry. En.wikipedia.org. [Link]

  • Sheng, Y., et al. (2017). Bioconjugate Therapeutics: Current Progress and Future Perspective. PMC - NIH. [Link]

  • ResearchGate. (n.d.). Design, Synthesis and Characterization of new 1,2,3-triazoles derivatives via 'click chemistry' approach. Researchgate.net. [Link]

  • Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH. [Link]

  • Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiersin.org. [Link]

  • Tcyrulnikov, S., et al. (2021). Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. ACS Publications. [Link]

  • Single Use Support. (2023, April 26). Bioconjugates: Examples & Applications. Singleusesupport.com. [Link]

  • Royal Society of Chemistry. (n.d.). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Rsc.org. [Link]

  • Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Jenabioscience.com. [Link]

  • ResearchGate. (n.d.). 1,2,3-Triazoles: Synthesis and Biological Application. Researchgate.net. [Link]

  • Pharmaceutical Technology. (2025, March 27). How bioconjugation is unlocking new drug development. Pharmaceutical-technology.com. [Link]

  • MDPI. (n.d.). 4-(4-(((1H-Benzo[d]t[1][3][9]riazol-1-yl)oxy)methyl). Mdpi.com. [Link]

  • ACS Publications. (n.d.). Enzymatic Bioconjugation: A Perspective from the Pharmaceutical Industry. Pubs.acs.org. [Link]

  • NIH. (2022, April 25). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Nih.gov. [Link]

  • ADC Review. (n.d.). Bioconjugation Technology Selection during Early-Stage Development. Adcreview.com. [Link]

  • Labinsights. (2024, October 22). A Comprehensive Guide to Click Chemistry Reaction. Labinsights.com. [Link]

  • NIH. (2023, March 18). Click Triazole as a Linker for Pretargeting Strategies. Nih.gov. [Link]

  • Glen Research. (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glenresearch.com. [Link]

  • Royal Society of Chemistry. (n.d.). Regioselective one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles. Rsc.org. [Link]

  • Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Interchim.fr. [Link]

Sources

Application

The Synthetic Potential of 1-(But-1-yn-1-yl)-4-methoxybenzene: Application Notes and Protocols for the Research Chemist

Abstract This document provides a detailed technical guide on the prospective applications of 1-(But-1-yn-1-yl)-4-methoxybenzene in modern organic synthesis. While specific literature on this exact molecule is emerging,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide on the prospective applications of 1-(But-1-yn-1-yl)-4-methoxybenzene in modern organic synthesis. While specific literature on this exact molecule is emerging, its structural motifs—an internal alkyne flanked by an electron-rich aromatic system and an alkyl chain—position it as a versatile building block for the synthesis of complex organic molecules. This guide will extrapolate from established chemical principles and analogous structures to present potential synthetic pathways, including cycloaddition reactions, electrophilic additions, and the construction of heterocyclic frameworks. The protocols provided herein are illustrative, designed to serve as a foundational blueprint for researchers in academia and the pharmaceutical industry.

Introduction: Unlocking the Potential of an Electron-Rich Alkyne

1-(But-1-yn-1-yl)-4-methoxybenzene is an internal alkyne characterized by a para-methoxyphenyl group, which imparts significant electron density to the alkyne system through resonance. The methoxy group is a strong electron-donating group, activating the aromatic ring and influencing the reactivity of the adjacent triple bond.[1][2] This electronic feature makes the alkyne moiety particularly susceptible to electrophilic attack and a competent partner in various cycloaddition and metal-catalyzed reactions.[3][4] The ethyl group on the other side of the alkyne provides a different steric and electronic environment, potentially allowing for regioselective transformations.

This guide explores the untapped synthetic utility of this molecule, presenting a scientifically grounded perspective on its application as a precursor to valuable chemical entities.

Cycloaddition Reactions: Building Molecular Complexity

The internal alkyne of 1-(But-1-yn-1-yl)-4-methoxybenzene can serve as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, to construct substituted cyclohexadiene rings.[5][6] While simple alkynes can be sluggish dienophiles, the electronic nature of the anisyl group may influence reactivity.

Illustrative Protocol: Diels-Alder Reaction with a Diene

This protocol outlines a general procedure for the [4+2] cycloaddition between 1-(But-1-yn-1-yl)-4-methoxybenzene and a reactive diene like cyclopentadiene.

Reaction Scheme:

G reagents 1-(But-1-yn-1-yl)-4-methoxybenzene + Cyclopentadiene -> Diels-Alder Adduct

A representative Diels-Alder reaction.

Materials:

Reagent/SolventM.W. ( g/mol )Amount (mmol)Volume/Mass
1-(But-1-yn-1-yl)-4-methoxybenzene160.211.0160 mg
Cyclopentadiene (freshly cracked)66.103.0~0.24 mL
Toluene--5 mL

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add 1-(But-1-yn-1-yl)-4-methoxybenzene (160 mg, 1.0 mmol).

  • Add dry toluene (5 mL) and stir until the alkyne has completely dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add freshly cracked cyclopentadiene (~0.24 mL, 3.0 mmol) to the stirred solution.

  • Seal the tube and allow the reaction to warm to room temperature, then heat to 80-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired bicyclic adduct.

Causality and Experimental Choices:

  • Inert Atmosphere: Prevents oxidation of reagents and intermediates.

  • Freshly Cracked Cyclopentadiene: Dicyclopentadiene must be "cracked" by heating to monomerize it for the reaction.

  • Excess Diene: Using an excess of the diene drives the reaction equilibrium towards the product.

  • Heating: Many Diels-Alder reactions with alkynes require thermal energy to overcome the activation barrier.[7]

Synthesis of Heterocyclic Scaffolds

The reactivity of the alkyne moiety in 1-(But-1-yn-1-yl)-4-methoxybenzene makes it a valuable precursor for the synthesis of various heterocyclic compounds, which are prevalent in medicinal chemistry.

Proposed Synthesis of Substituted Quinolines

Quinolines are a class of nitrogen-containing heterocycles with a broad range of biological activities. A plausible route to a substituted quinoline would involve the reaction of 1-(But-1-yn-1-yl)-4-methoxybenzene with an aniline derivative, potentially under metal catalysis.[8][9][10]

G cluster_workflow Proposed Quinolone Synthesis Workflow start 1-(But-1-yn-1-yl)-4-methoxybenzene + Aniline Derivative reaction Metal-Catalyzed Annulation start->reaction intermediate Intermediate Adduct reaction->intermediate cyclization Cyclization/ Aromatization intermediate->cyclization product Substituted Quinolone cyclization->product

Workflow for proposed quinoline synthesis.

Illustrative Protocol: Cobalt-Catalyzed Synthesis of a Quinolone

This protocol is adapted from general methods for the synthesis of quinolines from anilines and alkynes.[9]

Materials:

Reagent/SolventM.W. ( g/mol )Amount (mmol)Volume/Mass
1-(But-1-yn-1-yl)-4-methoxybenzene160.210.580 mg
Aniline93.131.0~91 µL
Co(OAc)₂177.020.058.9 mg
Ligand (e.g., Xantphos)578.680.0634.7 mg
NaOAc82.031.082 mg
1,4-Dioxane--2 mL

Procedure:

  • In a glovebox, charge a Schlenk tube with Co(OAc)₂ (8.9 mg, 0.05 mmol), the phosphine ligand (e.g., Xantphos, 34.7 mg, 0.06 mmol), and NaOAc (82 mg, 1.0 mmol).

  • Add 1-(But-1-yn-1-yl)-4-methoxybenzene (80 mg, 0.5 mmol) and aniline (~91 µL, 1.0 mmol).

  • Add 1,4-dioxane (2 mL).

  • Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 120 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired quinoline product.

Rationale for Reagents:

  • Cobalt Catalyst: Cobalt complexes are known to catalyze the C-H activation and annulation of anilines with alkynes.[9]

  • Ligand: A bulky phosphine ligand like Xantphos can improve the efficiency and selectivity of the catalytic cycle.

  • Base (NaOAc): The acetate can act as a proton shuttle and assist in the C-H activation step.

Electrophilic Addition and Functionalization

The electron-rich nature of the alkyne in 1-(But-1-yn-1-yl)-4-methoxybenzene makes it a good substrate for electrophilic addition reactions.[4][11][12] The regioselectivity of these additions will be directed by the electronic influence of the methoxyphenyl group.

Hydroboration-Oxidation: A Route to Ketones

Hydroboration of internal alkynes, followed by oxidation, is a classic method for the synthesis of ketones.[13][14] The regioselectivity of the boron addition to unsymmetrical internal alkynes can sometimes be controlled by the choice of borane reagent and reaction conditions.[15][16][17] For 1-(But-1-yn-1-yl)-4-methoxybenzene, the boron is expected to add preferentially to the carbon atom further from the sterically bulky anisyl group and electronically influenced by it.

G cluster_hydroboration Hydroboration-Oxidation Pathway start 1-(But-1-yn-1-yl)-4-methoxybenzene step1 1. Hydroboration (e.g., 9-BBN) start->step1 intermediate Vinylborane Intermediate step1->intermediate step2 2. Oxidation (H₂O₂, NaOH) intermediate->step2 product Ketone Product step2->product

General workflow for hydroboration-oxidation.

Illustrative Protocol: Hydroboration-Oxidation

Materials:

Reagent/SolventM.W. ( g/mol )Amount (mmol)Volume/Mass
1-(But-1-yn-1-yl)-4-methoxybenzene160.211.0160 mg
9-BBN (0.5 M in THF)121.981.12.2 mL
Tetrahydrofuran (THF), dry--3 mL
3 M NaOH (aq)40.00-1 mL
30% H₂O₂ (aq)34.01-1 mL

Procedure:

  • Dissolve 1-(But-1-yn-1-yl)-4-methoxybenzene (160 mg, 1.0 mmol) in dry THF (3 mL) in a flame-dried round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add the solution of 9-borabicyclo[3.3.1]nonane (9-BBN) in THF (2.2 mL, 1.1 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/GC-MS indicates complete consumption of the starting alkyne.

  • Cool the reaction mixture back to 0 °C.

  • Slowly and carefully add 3 M aqueous NaOH (1 mL), followed by the dropwise addition of 30% aqueous H₂O₂ (1 mL). (Caution: Exothermic reaction)

  • Stir the mixture at room temperature for 1 hour.

  • Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting ketone by column chromatography.

Rationale for Reagent Choice:

  • 9-BBN: A sterically hindered borane that often provides higher regioselectivity in the hydroboration of internal alkynes compared to BH₃.[13]

Conclusion and Future Outlook

1-(But-1-yn-1-yl)-4-methoxybenzene represents a promising, yet underexplored, building block in organic synthesis. The presence of an electron-rich internal alkyne provides a versatile handle for a multitude of chemical transformations. The illustrative protocols and synthetic strategies outlined in this guide are intended to inspire further investigation into the reactivity of this compound. Future research could focus on asymmetric transformations, the development of novel metal-catalyzed reactions, and its incorporation into the synthesis of biologically active molecules and advanced materials.

References

  • Chemistry LibreTexts. (2023, August 1). 1.2: Cycloaddition Reactions. [Link]

  • Al-Mughaid, H., et al. (2024, January 2). Recent advances in the application of alkynes in multicomponent reactions. PMC - NIH. [Link]

  • Norris, J. (2018, March 22). Diels-Alder reaction: alkynes as dienophiles. YouTube. [Link]

  • Master Organic Chemistry. (2025, February 7). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]

  • Organic Letters - ACS Publications. (2024, June 27). Regioselective Hydroboration of Unsymmetrical Internal Alkynes Catalyzed by a Cobalt Pincer-NHC Complex. [Link]

  • Organic Letters - ACS Publications. Direct Synthesis of Quinolines via Co(III)-Catalyzed and DMSO-Involved C–H Activation/Cyclization of Anilines with Alkynes. [Link]

  • Chemical Reviews - ACS Publications. Synthesis of Heterocycles via Electrophilic Cyclization of Alkynes Containing Heteroatom. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. (2023, January 22). Electrophilic Addition Reactions of Alkynes. [Link]

  • Thieme. (2017, November 22). Transition-Metal-Catalyzed Reactions Involving Arynes. [Link]

  • RSC Publishing. Application of alkyne metathesis in polymer synthesis. [Link]

  • Journal of the American Chemical Society. (2026, January 22). Pd(II)-Catalyzed Asymmetric [4 + 1] Annulation via Ligand Relay-Enabled Carbenylative Insertion/E1cB-Type Heck Cascade. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • ACS. Report: Intramolecular Cycloaddition Reactions of Electron-Rich Alkynes. [Link]

  • ACS Catalysis - ACS Publications. (2021, June 9). Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insights, and Applications. [Link]

  • Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction. [Link]

  • Organic Chemistry Portal. Synthesis of N-Heterocycles. [Link]

  • Chemistry university. (2021, February 17). Electrophilic Addition to Alkynes. YouTube. [Link]

  • Master Organic Chemistry. (2024, January 23). Alkyne Hydroboration With "R2BH". [Link]

  • Chemistry Made Easy. (2024, June 15). Electrophilic Aromatic Substitution | Electron Donating Groups and Withdrawing Groups. YouTube. [Link]

  • Chemical Review and Letters. Recent progress towards transition metal-catalyzed aniline–aldehyde–alkyne coupling for the synthesis of 2,4-disubstituted quinolines. [Link]

  • Catalysis Science & Technology (RSC Publishing). Hydroboration of internal alkynes catalyzed by FeH(CO)(NO)(PPh3)2: a case of boron-source controlled regioselectivity. [Link]

  • ResearchGate. (2017, June 1). Poly(aryleneethynylene)s: Properties, Applications and Synthesis Through Alkyne Metathesis. [Link]

  • Chemical Society Reviews (RSC Publishing). (2013, December 16). Synthesis of heterocycles via transition-metal-catalyzed hydroarylation of alkynes. [Link]

  • Chemistry LibreTexts. (2022, January 24). 16.11 Rules of the Diels–Alder Reaction. [Link]

  • NIH. (2024, February 16). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]

  • ResearchGate. Synthetic methods for heterocycles from alkynes/alkenes. [Link]

  • Chemistry Steps. Electrophilic Addition Reactions of Alkynes. [Link]

  • ResearchGate. Strategies for electron deficient internal alkyne‐azide cycloaddition reactions. [Link]

  • The Organic Chemist. (2019, September 8). Diels-Alder I: alkynes. YouTube. [Link]

  • NIH. The hunt for reactive alkynes in bio-orthogonal click reactions: insights from mechanochemical and conceptual DFT calculations. [Link]

  • University of York. Electrophilic Addition to Alkynes. [Link]

  • PubMed. Highly Regioselective Cobalt-Catalyzed Hydroboration of Internal Alkynes. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • PMC - NIH. (2024, August 5). One-Pot Synthesis of Terminal Alkynes from Alkenes. [Link]

  • MDPI. Synthesis of Nitrogen-Containing Heterocyclic Scaffolds through Sequential Reactions of Aminoalkynes with Carbonyls. [Link]

  • MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]

  • PMC - NIH. (2012, December 7). Kinds of Reactivity: Recent Breakthroughs in Metal-Catalyzed Alkyne Chemistry. [Link]

  • University of Calgary. Ch12: Substituent Effects. [Link]

  • Organic Chemistry Portal. Diels-Alder Reaction. [Link]

  • The Organic Chemistry Tutor. (2021, February 13). Electrophilic Addition to Alkenes and Alkynes | Carbocation Formation and Reactivity. YouTube. [Link]

  • Organic Chemistry Portal. Internal alkyne synthesis by C-C coupling. [Link]

  • La Salle University. Substituent Effects. [Link]

  • Organic Letters - ACS Publications. (2022, June 30). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. [Link]

  • Wiley. Transition‐Metal‐Catalyzed Alkyne Hydroarylation with Arylmetals and Aryl Halides. [Link]

  • The Journal of Organic Chemistry - ACS Publications. Ahead of Print. [Link]

  • PMC - NIH. (2016, July 29). Recent Advances in Metal-Free Quinoline Synthesis. [Link]

  • Chemistry LibreTexts. (2021, August 10). 11.3: Cycloaddition Reactions of Alkynes. [Link]

  • Chemistry Steps. (2020, March 15). Hydroboration-Oxidation of Alkynes with Practice Problems. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

Sources

Method

Application Notes and Protocols for the Selective Hydrogenation of 1-(But-1-yn-1-yl)-4-methoxybenzene

Introduction: The Strategic Importance of Alkyne Hydrogenation in Medicinal Chemistry and Materials Science The selective reduction of alkynes is a cornerstone of modern organic synthesis, providing critical access to bo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Alkyne Hydrogenation in Medicinal Chemistry and Materials Science

The selective reduction of alkynes is a cornerstone of modern organic synthesis, providing critical access to both cis- and trans-alkenes, as well as saturated alkanes. These structural motifs are ubiquitous in pharmaceuticals, agrochemicals, and advanced materials.[1] The hydrogenation of 1-(But-1-yn-1-yl)-4-methoxybenzene serves as an exemplary case study for navigating the challenges and opportunities inherent in controlling the degree and stereoselectivity of this transformation. The methoxy-substituted aromatic ring and the internal alkyne present a substrate with functionalities relevant to the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the experimental considerations, mechanistic underpinnings, and detailed protocols for the selective hydrogenation of this substrate, catering to researchers in drug development and materials science.

Mechanistic Principles: Directing Stereochemical Outcomes

The catalytic hydrogenation of alkynes occurs on the surface of a heterogeneous catalyst.[2][3] The stereochemical outcome of the reaction is primarily dictated by the choice of catalyst and reaction conditions.

  • Syn-Addition and the Formation of cis-Alkenes: When a "poisoned" or deactivated catalyst, such as Lindlar's catalyst, is employed, the hydrogenation can be selectively stopped at the alkene stage.[2][4][5] The reaction proceeds via a syn-addition of two hydrogen atoms to the same face of the alkyne, which is adsorbed onto the catalyst surface.[3][6] This results in the exclusive formation of the cis or (Z)-alkene. Lindlar's catalyst, typically composed of palladium on calcium carbonate poisoned with lead acetate and quinoline, is specifically designed to be active enough to reduce the alkyne but not the resulting alkene.[2][5]

  • Complete Reduction to Alkanes: For the exhaustive hydrogenation of an alkyne to the corresponding alkane, a more active catalyst system is required.[2][4] Catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel are highly effective in catalyzing the addition of two equivalents of hydrogen across the triple bond.[2] The reaction proceeds through an alkene intermediate, which is rapidly reduced further to the alkane under these conditions.[2]

Below is a diagram illustrating the divergent pathways for the hydrogenation of 1-(But-1-yn-1-yl)-4-methoxybenzene.

G cluster_start Starting Material cluster_pathways Hydrogenation Pathways cluster_products Products 1-(But-1-yn-1-yl)-4-methoxybenzene 1-(But-1-yn-1-yl)-4-methoxybenzene Partial Hydrogenation Partial Hydrogenation 1-(But-1-yn-1-yl)-4-methoxybenzene->Partial Hydrogenation H2, Lindlar's Catalyst Complete Hydrogenation Complete Hydrogenation 1-(But-1-yn-1-yl)-4-methoxybenzene->Complete Hydrogenation H2, Pd/C (Z)-1-(But-1-en-1-yl)-4-methoxybenzene (Z)-1-(But-1-en-1-yl)-4-methoxybenzene Partial Hydrogenation->(Z)-1-(But-1-en-1-yl)-4-methoxybenzene 1-Butyl-4-methoxybenzene 1-Butyl-4-methoxybenzene Complete Hydrogenation->1-Butyl-4-methoxybenzene

Caption: Reaction pathways for the hydrogenation of 1-(But-1-yn-1-yl)-4-methoxybenzene.

Experimental Protocols

Protocol 1: Selective Hydrogenation to (Z)-1-(But-1-en-1-yl)-4-methoxybenzene using Lindlar's Catalyst

This protocol details the partial hydrogenation of the alkyne to the corresponding cis-alkene.

Materials and Reagents:

  • 1-(But-1-yn-1-yl)-4-methoxybenzene

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Ethyl acetate (ACS grade or higher)

  • Hydrogen gas (high purity)

  • Nitrogen gas (inert)

  • Celite®

Apparatus:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas inlet adapter with a stopcock

  • Hydrogen-filled balloon

  • Septa

  • Vacuum/nitrogen manifold

  • Buchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Catalyst Charging and Inerting: To a dry three-necked round-bottom flask equipped with a magnetic stir bar, add Lindlar's catalyst (typically 5-10 mol% relative to the substrate). Seal the flask and connect it to a vacuum/nitrogen manifold.[7] Evacuate the flask and backfill with nitrogen three times to ensure an inert atmosphere.[7][8]

  • Reagent Addition: Under a positive flow of nitrogen, add ethyl acetate to the flask, followed by the 1-(But-1-yn-1-yl)-4-methoxybenzene.

  • Hydrogenation: Replace the nitrogen inlet with a gas inlet adapter connected to a hydrogen-filled balloon.[8] Evacuate the flask briefly and then allow the hydrogen from the balloon to fill the flask.[8] Vigorously stir the reaction mixture at room temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the consumption of the starting material and the formation of the product.

  • Workup: Once the reaction is complete, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® in a Buchner funnel to remove the catalyst.[9] Wash the filter cake with ethyl acetate.

  • Purification: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product. The product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Complete Hydrogenation to 1-Butyl-4-methoxybenzene using Palladium on Carbon

This protocol describes the full reduction of the alkyne to the corresponding alkane.

Materials and Reagents:

  • 1-(But-1-yn-1-yl)-4-methoxybenzene

  • 10% Palladium on carbon (Pd/C)

  • Methanol (ACS grade or higher)

  • Hydrogen gas (high purity)

  • Nitrogen gas (inert)

  • Celite®

Apparatus:

  • Parr hydrogenation apparatus or a similar high-pressure reactor

  • Glass liner for the reactor

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reactor Setup: Place a glass liner containing a magnetic stir bar into the Parr hydrogenation apparatus.

  • Catalyst and Substrate Loading: In a separate flask, prepare a slurry of 10% Pd/C in a small amount of methanol. Caution: Palladium on carbon can be pyrophoric, especially when dry.[7][10] Always handle it in a wet state. Transfer the slurry to the glass liner. Add a solution of 1-(But-1-yn-1-yl)-4-methoxybenzene in methanol to the liner.

  • Reactor Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the reactor with nitrogen several times to remove any oxygen.[11]

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 psi). Begin stirring and, if necessary, heat the reaction mixture to the desired temperature. The reaction is typically exothermic, so temperature control may be required.[12]

  • Reaction Monitoring: Monitor the reaction progress by observing the pressure drop in the hydrogen reservoir.

  • Workup: Once the hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Catalyst Removal: Open the reactor and filter the contents through a pad of Celite® to remove the Pd/C catalyst.[9] Wash the filter cake with methanol.

  • Purification: Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by distillation or column chromatography if needed.

Data Presentation: Summary of Reaction Parameters

ParameterProtocol 1: Partial HydrogenationProtocol 2: Complete Hydrogenation
Catalyst Lindlar's Catalyst (5% Pd/CaCO₃, poisoned)10% Palladium on Carbon (Pd/C)
Catalyst Loading 5-10 mol%1-5 mol%
Solvent Ethyl AcetateMethanol
Hydrogen Pressure 1 atm (balloon)50 psi (or higher)
Temperature Room TemperatureRoom Temperature to 50 °C
Primary Product (Z)-1-(But-1-en-1-yl)-4-methoxybenzene1-Butyl-4-methoxybenzene
Stereoselectivity High (typically >95% cis)Not applicable

Experimental Workflow and Safety Considerations

The following diagram outlines the general workflow for a catalytic hydrogenation experiment, emphasizing critical safety checkpoints.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification Select_Catalyst Select Catalyst and Conditions Assemble_Apparatus Assemble and Dry Glassware Select_Catalyst->Assemble_Apparatus Charge_Catalyst Charge Catalyst and Inert Assemble_Apparatus->Charge_Catalyst Add_Substrate Add Substrate and Solvent Charge_Catalyst->Add_Substrate Introduce_Hydrogen Introduce Hydrogen Add_Substrate->Introduce_Hydrogen Monitor_Reaction Monitor Reaction Progress Introduce_Hydrogen->Monitor_Reaction Purge_Nitrogen Purge with Nitrogen Monitor_Reaction->Purge_Nitrogen Filter_Catalyst Filter Catalyst (Caution: Pyrophoric) Purge_Nitrogen->Filter_Catalyst Remove_Solvent Remove Solvent Filter_Catalyst->Remove_Solvent Purify_Product Purify Product Remove_Solvent->Purify_Product

Caption: General workflow for catalytic hydrogenation.

Safety is paramount in all hydrogenation reactions. [13]

  • Flammability: Hydrogen gas is highly flammable and can form explosive mixtures with air.[7] All operations should be conducted in a well-ventilated fume hood, away from ignition sources.[11][13]

  • Pyrophoric Catalysts: Palladium on carbon and other hydrogenation catalysts can be pyrophoric, especially after use and when dry.[7][10] The catalyst should always be kept wet with solvent and handled under an inert atmosphere.[10] Spent catalyst should be quenched carefully with water before disposal.

  • Pressure: When using a high-pressure reactor, ensure it is properly maintained and operated within its pressure limits.[11] Always leak-test the system with an inert gas before introducing hydrogen.[11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.[10]

Conclusion

The hydrogenation of 1-(But-1-yn-1-yl)-4-methoxybenzene is a versatile transformation that can be controlled to yield either the cis-alkene or the fully saturated alkane. The choice of catalyst is the most critical factor in determining the outcome of the reaction. By following the detailed protocols and adhering to the safety guidelines outlined in this application note, researchers can confidently and safely perform these hydrogenations to obtain their desired products in high yield and selectivity.

References

  • Chemistry LibreTexts. (2024, March 18). 9.5: Reduction of Alkynes. Retrieved from [Link]

  • Study.com. (n.d.). Alkyne Hydrogenation | Overview & Reaction Mechanism. Retrieved from [Link]

  • JoVE. (2023, April 30). Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation. Retrieved from [Link]

  • Organic Chemistry Tutor. (2023, October 14). All You Need to Know about the Reduction of Alkynes [Video]. YouTube. Retrieved from [Link]

  • Tsuji, Y., et al. (2011). Facile Regio- and Stereoselective Hydrometalation of Alkynes with a Combination of Carboxylic Acids and Group 10 Transition Metal Complexes: Selective Hydrogenation of Alkynes with Formic Acid. Journal of the American Chemical Society, 133(45), 18034–18037. Retrieved from [Link]

  • ResearchGate. (n.d.). A schematic diagram of an experimental set-up for hydrogenation in a... Retrieved from [Link]

  • ResearchGate. (2025, September 4). Specific catalytic hydrogenation of 2-butyne-1,4-diol to butane-1,4-diol. Retrieved from [Link]

  • Master Organic Chemistry. (2011, August 19). Partial Reduction of Alkynes With Lindlar’s Catalyst. Retrieved from [Link]

  • Unknown. (n.d.). Hydrogenation SOP. Retrieved from [Link]

  • ACS Publications. (2021, March 15). Catalytic Hydrogenation of Alkenes and Alkynes by a Cobalt Pincer Complex: Evidence of Roles for Both Co(I) and Co(II). Retrieved from [Link]

  • Unknown. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Retrieved from [Link]

  • METTLER TOLEDO. (2025, September 30). Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success [Video]. YouTube. Retrieved from [Link]

  • Unknown. (n.d.). SAFETY PRECAUTION Safety Precaution of Hydrogen. Retrieved from [Link]

  • RSC Publishing. (2025, April 17). The stereo-divergent functionalization of alkynes: a comprehensive review. Retrieved from [Link]

  • ResearchGate. (n.d.). A Scheme of the experimental setup for in-situ hydrogenation... Retrieved from [Link]

  • ResearchGate. (2025, October 17). Stereoselective Semi‐Hydrogenations of Alkynes by First‐Row (3d) Transition Metal Catalysts. Retrieved from [Link]

  • YouTube. (2023, February 9). How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. Retrieved from [Link]

  • UW-Madison Chemistry. (n.d.). Hazards associated with laboratory scale hydrogenations. Retrieved from [Link]

  • J P McCormick. (2014, June 27). Stereoselective Reduction of Alkynes to Make Alkenes and Alkanes [Video]. YouTube. Retrieved from [Link]

  • Unknown. (2025, October 11). Hydrogenation Reaction Safety In The Chemical Industry. Retrieved from [Link]

  • JoVE. (2017, February 22). Catalytic Hydrogenation of Alkene: Applications in Chemistry. Retrieved from [Link]

  • PubMed. (2014, March 4). Stereoselective iron-catalyzed alkyne hydrogenation in ionic liquids. Retrieved from [Link]

Sources

Application

Synthetic Pathways to Functionalized 1-(But-1-yn-1-yl)-4-methoxybenzene: An Application Guide for Researchers

Introduction 1-(But-1-yn-1-yl)-4-methoxybenzene is a valuable molecular scaffold in medicinal chemistry and materials science. Its internal alkyne functionality and substituted aromatic ring provide versatile handles for...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(But-1-yn-1-yl)-4-methoxybenzene is a valuable molecular scaffold in medicinal chemistry and materials science. Its internal alkyne functionality and substituted aromatic ring provide versatile handles for further chemical modification, making it a key intermediate in the synthesis of more complex molecular architectures. This guide provides detailed application notes and protocols for the synthesis of this target molecule and its subsequent functionalization, designed for researchers and professionals in drug development and organic synthesis. We will explore the prevalent Sonogashira coupling, offer alternative cross-coupling strategies, and detail methods for the targeted functionalization of the core structure.

I. Primary Synthesis of 1-(But-1-yn-1-yl)-4-methoxybenzene: A Comparative Overview

The construction of the C(sp)-C(sp²) bond between the butynyl group and the methoxyphenyl ring is most commonly achieved through palladium-catalyzed cross-coupling reactions. The Sonogashira coupling is the most established and widely utilized method. However, alternative strategies such as the Negishi and Suzuki-Miyaura couplings offer distinct advantages in specific contexts, particularly concerning substrate scope and reaction conditions.

A. The Sonogashira Coupling: The Workhorse Reaction

The Sonogashira reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[2][3]

Mechanism and Rationale: The catalytic cycle involves two interconnected cycles for palladium and copper. The palladium cycle includes oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with a copper acetylide intermediate and reductive elimination to yield the final product. The copper cycle facilitates the deprotonation of the terminal alkyne to form the reactive copper acetylide.[2] The choice of a copper co-catalyst significantly accelerates the reaction, allowing for milder conditions.[3] However, copper-free Sonogashira protocols have been developed to avoid the formation of alkyne homocoupling byproducts.[4][5]

Visualizing the Sonogashira Coupling:

Sonogashira Coupling Workflow cluster_reactants Reactants cluster_catalysts Catalytic System cluster_process Reaction cluster_product Product 4-Iodoanisole 4-Iodoanisole Coupling Cross-Coupling 4-Iodoanisole->Coupling 1-Butyne 1-Butyne 1-Butyne->Coupling Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Pd_Catalyst->Coupling Cu_Cocatalyst Cu(I) Co-catalyst (e.g., CuI) Cu_Cocatalyst->Coupling Base Amine Base (e.g., Et₃N) Base->Coupling Target_Molecule 1-(But-1-yn-1-yl)-4-methoxybenzene Coupling->Target_Molecule

Caption: General workflow for the Sonogashira coupling synthesis.

B. Alternative Cross-Coupling Strategies: Negishi and Suzuki-Miyaura

While the Sonogashira coupling is highly effective, the Negishi and Suzuki-Miyaura reactions provide valuable alternatives, particularly when dealing with sensitive functional groups or when aiming for copper-free conditions from the outset.

  • Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst.[6][7] For the synthesis of our target molecule, this would typically involve the reaction of a butynylzinc halide with 4-iodoanisole or 4-bromoanisole. A key advantage of the Negishi coupling is the high functional group tolerance of organozinc reagents.[8]

  • Suzuki-Miyaura Coupling: This versatile method couples an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex.[9][10] To synthesize 1-(But-1-yn-1-yl)-4-methoxybenzene, one could couple 4-methoxyphenylboronic acid with a 1-halobutyne, or a butynylboronic acid derivative with a 4-haloanisole. The Suzuki reaction is renowned for its mild reaction conditions and the low toxicity of its boron-containing reagents.[11]

Comparative Data of Synthetic Routes:

FeatureSonogashira CouplingNegishi CouplingSuzuki-Miyaura Coupling
Key Reactants Aryl/Vinyl Halide + Terminal AlkyneOrganozinc Reagent + Organic HalideOrganoboron Reagent + Organic Halide
Typical Catalysts Pd complex + Cu(I) co-catalystPd or Ni complexPd complex
Base Requirement Amine base (e.g., Et₃N, piperidine)Often not requiredInorganic base (e.g., K₂CO₃, Cs₂CO₃)
Key Advantages High yields, well-establishedHigh functional group toleranceMild conditions, low toxicity of reagents
Potential Drawbacks Alkyne homocoupling (Glaser coupling)Moisture-sensitive organozinc reagentsSlower reaction rates for some substrates
Typical Yields 80-98%75-95%70-90%

II. Detailed Experimental Protocols

Protocol 1: Synthesis via Sonogashira Coupling (Copper-Cocatalyzed)

This protocol is adapted from established procedures for the Sonogashira coupling of aryl iodides with terminal alkynes.

Materials:

  • 4-Iodoanisole

  • 1-Butyne (can be bubbled from a cylinder or generated in situ)

  • Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Toluene, anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a dry, two-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add 4-iodoanisole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Evacuate the flask and backfill with nitrogen three times to ensure an inert atmosphere.

  • Add anhydrous toluene (5 mL per mmol of 4-iodoanisole) and anhydrous triethylamine (2.0 eq) via syringe.

  • Begin bubbling 1-butyne gas (1.5 eq) through the stirred solution at room temperature. Alternatively, if using a pre-condensed liquid, add it slowly via syringe.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst. Wash the pad with ethyl acetate.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NH₄Cl (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-(But-1-yn-1-yl)-4-methoxybenzene as a pure product.

  • Expected Yield: 85-95%.

Characterization Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.38 (d, J = 8.8 Hz, 2H), 6.82 (d, J = 8.8 Hz, 2H), 3.80 (s, 3H), 2.41 (q, J = 7.4 Hz, 2H), 1.21 (t, J = 7.4 Hz, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 159.2, 132.9, 115.7, 113.8, 91.5, 79.8, 55.3, 14.5, 13.1.

Protocol 2: Synthesis via Copper-Free Sonogashira Coupling

This protocol is advantageous for substrates sensitive to copper or to minimize homocoupling byproducts.

Materials:

  • 4-Bromoanisole

  • 1-Butyne

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • In a Schlenk tube, combine 4-bromoanisole (1.0 eq), Pd(OAc)₂ (0.03 eq), PPh₃ (0.06 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the tube with nitrogen three times.

  • Add anhydrous DMF (4 mL per mmol of 4-bromoanisole).

  • Bubble 1-butyne (1.5 eq) through the mixture for 10 minutes.

  • Seal the tube and heat the reaction mixture at 100-110 °C for 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, cool to room temperature.

  • Dilute the reaction mixture with water and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography as described in Protocol 1.

  • Expected Yield: 70-85%.

III. Functionalization of 1-(But-1-yn-1-yl)-4-methoxybenzene

The synthesized core structure offers two primary sites for further functionalization: the alkyne triple bond and the aromatic ring.

A. Reactions at the Alkyne Moiety

The internal alkyne is a versatile functional group that can undergo a variety of addition and cycloaddition reactions.

Visualizing Alkyne Functionalization Pathways:

Alkyne_Functionalization cluster_hydration Hydration cluster_halogenation Halogenation cluster_cycloaddition Cycloaddition Start 1-(But-1-yn-1-yl)-4-methoxybenzene Hydration Hydration (H₂SO₄, H₂O, HgSO₄) Start->Hydration Halogenation Halogenation (e.g., Br₂) Start->Halogenation Cycloaddition [3+2] Cycloaddition (with an azide) Start->Cycloaddition Ketone 1-(4-methoxyphenyl)butan-2-one Hydration->Ketone Dihaloalkene Dibromoalkene derivative Halogenation->Dihaloalkene Triazole Triazole derivative Cycloaddition->Triazole

Sources

Method

The Versatile Reagent: 1-(But-1-yn-1-yl)-4-methoxybenzene in Modern Cross-Coupling Chemistry

Introduction: Unveiling the Potential of a Substituted Alkyne In the landscape of modern organic synthesis, the formation of carbon-carbon bonds through cross-coupling reactions stands as a cornerstone for the constructi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Substituted Alkyne

In the landscape of modern organic synthesis, the formation of carbon-carbon bonds through cross-coupling reactions stands as a cornerstone for the construction of complex molecular architectures. These reactions, often catalyzed by transition metals like palladium, have revolutionized drug discovery, materials science, and the synthesis of natural products. Within the vast arsenal of reagents available to the synthetic chemist, 1-(But-1-yn-1-yl)-4-methoxybenzene emerges as a particularly valuable building block. This internal alkyne, featuring a methoxy-substituted aryl group, offers a unique combination of electronic properties and steric accessibility, making it an attractive partner in a variety of cross-coupling transformations.

This comprehensive guide provides detailed application notes and protocols for the utilization of 1-(But-1-yn-1-yl)-4-methoxybenzene in key cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations, provide experimentally validated protocols, and offer insights into the practical aspects of employing this versatile reagent.

Physicochemical Properties

A thorough understanding of the reagent's properties is paramount for its effective application.

PropertyValue
Molecular Formula C₁₁H₁₂O
Molecular Weight 160.21 g/mol
CAS Number 197250-99-0
Appearance Not specified, likely a liquid or low-melting solid
Boiling Point Not specified
Solubility Soluble in common organic solvents (e.g., THF, DMF, toluene)

Synthesis of 1-(But-1-yn-1-yl)-4-methoxybenzene

The accessibility of this reagent is a key consideration for its widespread use. A common and efficient method for the synthesis of 1-aryl-1-alkynes is the alkylation of a terminal alkyne. In this case, 4-methoxyphenylacetylene serves as the precursor.

Reaction Scheme:

Synthesis of 1-(But-1-yn-1-yl)-4-methoxybenzene reagent1 4-Methoxyphenylacetylene product 1-(But-1-yn-1-yl)-4-methoxybenzene reagent1->product reagent2 1. Strong Base (e.g., n-BuLi, NaNH2) 2. Ethyl Halide (e.g., EtI, EtBr) reagent2->product

Caption: Synthesis of the title compound from 4-methoxyphenylacetylene.

Protocol: Synthesis via Alkylation of 4-Methoxyphenylacetylene

This protocol is adapted from established procedures for the alkylation of terminal alkynes.[1]

Materials:

  • 4-Methoxyphenylacetylene

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Ethyl iodide (EtI) or Ethyl bromide (EtBr)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Schlenk flask and standard glassware for air-sensitive reactions

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar, a dropping funnel, and a septum under an inert atmosphere.

  • Deprotonation: To the flask, add anhydrous THF (appropriate volume based on scale) and cool to -78 °C using a dry ice/acetone bath. Add 4-methoxyphenylacetylene (1.0 eq).

  • Slowly add n-butyllithium (1.05 eq) dropwise via syringe over 15-20 minutes, maintaining the temperature at -78 °C. Stir the resulting solution for 30-60 minutes at this temperature. The formation of the lithium acetylide may be accompanied by a color change.

  • Alkylation: Add ethyl iodide or ethyl bromide (1.1 eq) dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford pure 1-(But-1-yn-1-yl)-4-methoxybenzene.

Applications in Cross-Coupling Reactions

Sonogashira Coupling: Forging Aryl-Alkyne Bonds

The Sonogashira coupling is a powerful method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[2][3] While 1-(but-1-yn-1-yl)-4-methoxybenzene is an internal alkyne and thus not a direct substrate for the standard Sonogashira reaction, its synthesis via a Sonogashira coupling of 4-iodoanisole and 1-butyne is a highly relevant application.

Sonogashira Coupling Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L2 PdII R-Pd(II)-X L2 Pd0->PdII Oxidative Addition Pd_alkyne R-Pd(II)-C≡CR' L2 PdII->Pd_alkyne Transmetalation Pd_alkyne->Pd0 Reductive Elimination Product R-C≡CR' Pd_alkyne->Product Cu_acetylide Cu-C≡CR' Cu_acetylide->PdII Alkyne H-C≡CR' Alkyne->Cu_acetylide Deprotonation Aryl_halide R-X Base Base Base->Alkyne

Caption: Simplified mechanism of the Sonogashira coupling.

Protocol: Synthesis of 1-(But-1-yn-1-yl)-4-methoxybenzene via Sonogashira Coupling

This protocol is based on general procedures for Sonogashira couplings of aryl iodides with terminal alkynes.[4]

Materials:

  • 4-Iodoanisole

  • 1-Butyne (can be bubbled through the solution or used as a solution in a suitable solvent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine (TEA), diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., THF, DMF, toluene)

  • Standard Schlenk line equipment

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 4-iodoanisole (1.0 eq), the palladium catalyst (e.g., 1-5 mol%), and CuI (e.g., 2-10 mol%).

  • Add the anhydrous solvent and the base.

  • Addition of Alkyne: Bubble 1-butyne gas through the stirred solution for a set period, or add a solution of 1-butyne (1.2-1.5 eq) dropwise.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the progress by TLC or GC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst. The filtrate is then subjected to a standard aqueous work-up, extraction with an organic solvent, drying, and purification by column chromatography to yield the title compound.

Suzuki-Miyaura Coupling: A Potential Pathway to More Complex Structures

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, typically between an organoboron compound and an organohalide.[5][6] While direct Suzuki coupling of an internal alkyne like 1-(but-1-yn-1-yl)-4-methoxybenzene is not a standard transformation, this reagent can be a precursor to substrates for Suzuki coupling. For instance, hydroboration of the alkyne would yield an alkenylborane, which can then participate in a Suzuki coupling with an aryl or vinyl halide.

Suzuki-Miyaura Coupling Mechanism Pd0 Pd(0)L2 PdII R1-Pd(II)-X L2 Pd0->PdII Oxidative Addition Pd_trans R1-Pd(II)-R2 L2 PdII->Pd_trans Transmetalation Pd_trans->Pd0 Reductive Elimination Product R1-R2 Pd_trans->Product Boronic_acid R2-B(OR)2 Boronic_acid->PdII Aryl_halide R1-X Aryl_halide->Pd0 Base Base Base->Boronic_acid Activation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Conceptual Application:

  • Hydroboration: The butynyl moiety of 1-(but-1-yn-1-yl)-4-methoxybenzene can undergo regioselective and stereoselective hydroboration to generate an alkenylborane derivative.

  • Suzuki Coupling: This alkenylborane can then be coupled with a variety of aryl or vinyl halides under standard Suzuki-Miyaura conditions to afford substituted alkenes.

Heck Reaction: Arylation of the Alkynyl System

The Heck reaction traditionally involves the coupling of an unsaturated halide with an alkene.[7][8] However, the reaction of internal alkynes with aryl halides is also a known transformation, leading to the formation of trisubstituted alkenes. In this context, 1-(but-1-yn-1-yl)-4-methoxybenzene can serve as the alkyne component.

Heck Reaction Mechanism Pd0 Pd(0)L2 PdII R-Pd(II)-X L2 Pd0->PdII Oxidative Addition Pd_alkyne_complex π-Alkyne Complex PdII->Pd_alkyne_complex Alkyne Coordination Pd_vinyl Vinyl-Pd(II) Intermediate Pd_alkyne_complex->Pd_vinyl Migratory Insertion Pd_vinyl->Pd0 Reductive Elimination/Base Product Substituted Alkene Pd_vinyl->Product β-Hydride Elimination (if applicable) or other termination steps Aryl_halide R-X Aryl_halide->Pd0 Alkyne R'-C≡C-R'' Alkyne->PdII Base Base Base->Pd_vinyl

Caption: A plausible mechanistic pathway for the Heck reaction with an internal alkyne.

Representative Protocol: Heck-type Coupling of 1-(But-1-yn-1-yl)-4-methoxybenzene with an Aryl Halide

This protocol is a generalized procedure based on known Heck reactions of internal alkynes.

Materials:

  • 1-(But-1-yn-1-yl)-4-methoxybenzene

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Phosphine ligand (e.g., PPh₃, P(o-tol)₃) (if not using a pre-formed complex)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Et₃N)

  • Anhydrous, high-boiling solvent (e.g., DMF, DMAc, NMP)

Procedure:

  • Reaction Setup: In a Schlenk tube, combine 1-(but-1-yn-1-yl)-4-methoxybenzene (1.2 eq), the aryl halide (1.0 eq), the palladium catalyst (e.g., 2-5 mol%), the phosphine ligand (if required, e.g., 4-10 mol%), and the base (2.0 eq).

  • Add the anhydrous solvent under an inert atmosphere.

  • Reaction: Seal the tube and heat the mixture to a high temperature (typically 100-150 °C). Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: After completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography.

Conclusion and Future Perspectives

1-(But-1-yn-1-yl)-4-methoxybenzene is a valuable and versatile reagent in the realm of palladium-catalyzed cross-coupling reactions. Its synthesis from readily available precursors and its ability to participate in, or be a product of, fundamental transformations like the Sonogashira and Heck reactions highlight its utility. While direct applications in Suzuki-Miyaura coupling require a pre-functionalization step, the potential for downstream diversification is significant. The protocols and mechanistic insights provided herein are intended to serve as a practical guide for researchers in academia and industry, enabling the strategic incorporation of this substituted alkyne into the synthesis of novel and complex molecules. Future research may focus on expanding the scope of its applications in other cross-coupling methodologies and exploring its use in the synthesis of biologically active compounds and advanced materials.

References

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45090989, 1-(But-1-yn-1-yl)-4-methoxybenzene. Retrieved from [Link]

  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Pendidikan Kimia, [Volume(Issue)], [Pages].
  • (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Molbank, 2025(1), M1389.
  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • sathee jee. (n.d.). Chemistry Heck Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Jia, P., Liu, X., Li, P., Liu, C., & He, C. (2024). Halogen-bond-promoted direct cross-coupling of ethyl 3-bromo-3-alkyl-2,2-difluoropropanoates with coumarins/quinolinones. Organic Chemistry Frontiers, 11(13), 3320-3325.
  • Efficient synthesis of 1-iodoalkynes via Al2O3 mediated reaction of terminal alkynes and N-iodosuccinimide. RSC Advances, 10(6), 3456-3460.
  • 1-Methoxy-4-({methyl}sulfanyl)benzene. Acta Crystallographica Section E: Structure Reports Online, 68(3), o782.

  • Carbonylative Sonogashira Coupling Reactions of 4-Iodoanisole (1a) with... ResearchGate. Retrieved from [Link]

  • Chemoselective synthesis of multi-functionalized alkynes and alkenes via transition-metal-free iodination of terminal alkynes. Organic & Biomolecular Chemistry, 18(3), 446-450.
  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel c
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Semantic Scholar. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-(But-1-yn-1-yl)-4-methoxybenzene

From the Desk of the Senior Application Scientist Welcome to the dedicated technical support guide for the purification of 1-(But-1-yn-1-yl)-4-methoxybenzene. This resource is designed for researchers, medicinal chemists...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for the purification of 1-(But-1-yn-1-yl)-4-methoxybenzene. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this compound from complex reaction mixtures. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the underlying chemical principles that govern successful purification. By explaining the causality behind each step, we aim to empower you to troubleshoot effectively and adapt these methodologies to your specific experimental context.

Understanding the Challenge: The Reaction Mixture

The purification strategy for any compound is fundamentally dictated by the impurities present. 1-(But-1-yn-1-yl)-4-methoxybenzene is most commonly synthesized via a Sonogashira cross-coupling reaction.[1][2][3] This powerful C(sp²)-C(sp) bond-forming reaction, while efficient, can generate a predictable set of byproducts and carry-over reagents that complicate isolation.

Typical Reaction Scheme: Sonogashira Coupling

  • Aryl Halide: 4-iodoanisole or 4-bromoanisole

  • Alkyne: 1-Butyne

  • Catalysts: A palladium(0) complex (e.g., Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI).[4]

  • Base: An amine base such as triethylamine (NEt₃) or diisopropylamine (DIPEA).

This setup leads to several potential contaminants that must be addressed during purification.

Impurity Type Specific Example Origin Relative Polarity
Unreacted Starting Material 4-iodoanisoleIncomplete reactionMore polar than product
Homocoupling (Alkyne) 3,5-Octadiyne (Glaser coupling product)Oxidative dimerization of 1-butyne, promoted by Cu(I) catalyst.[5][6]Very non-polar
Homocoupling (Aryl) 4,4'-DimethoxybiphenylReductive coupling of the aryl halideSimilar polarity to the product; often co-elutes
Catalyst Residues Palladium complexes, copper salts, phosphine oxidesCatalyst systemCan be polar (salts) or non-polar (ligands)
Solvent/Base Triethylamine, DMF, etc.Reaction mediumTypically removed by aqueous workup

Frequently Asked Questions (FAQs)

Q1: What is the most reliable, general-purpose method for purifying 1-(But-1-yn-1-yl)-4-methoxybenzene?

For most lab-scale syntheses, flash column chromatography on silica gel is the gold standard.[7][8] This technique offers the best balance of speed, resolution, and scalability for separating the target compound from both more polar starting materials and less polar homocoupling byproducts. The key is selecting an appropriate solvent system.

Q2: Which solvent system should I start with for flash chromatography?

A good starting point is a low-polarity binary mixture, typically Ethyl Acetate/Hexanes .[9][10]

  • Initial Screening (TLC): Begin with 5% Ethyl Acetate in Hexanes.

  • Target Rf: Aim for an Rf value of approximately 0.3 for the desired product on your analytical TLC plate.[11] This Rf generally provides optimal separation on a flash column.

  • Adjustment: If the Rf is too low, incrementally increase the percentage of the more polar solvent (Ethyl Acetate). If it's too high, decrease it.

Q3: Can I purify my product by recrystallization instead of chromatography?

Recrystallization is a powerful technique for achieving high purity, but it is only effective if the crude material is already relatively clean (>90%) and a suitable solvent can be found.[12]

  • Causality: Recrystallization works by exploiting differences in solubility between the desired compound and impurities at different temperatures. If impurities have very similar solubility profiles or are present in high concentrations, they can co-crystallize or inhibit crystal formation altogether.

  • Solvent Selection: An ideal solvent will dissolve your crude product completely when hot but poorly when cold.[12] For a relatively non-polar compound like 1-(But-1-yn-1-yl)-4-methoxybenzene, you might screen solvents like hexanes, heptane, or methanol.

  • Recommendation: Use chromatography for the primary purification and recrystallization as a final polishing step if exceptionally high purity is required.

Q4: My reaction mixture is dark, suggesting catalyst decomposition. How do I remove residual metals before the main purification?

Residual palladium and copper can interfere with chromatography and contaminate the final product.

  • Pre-adsorption/Filtration: Before concentrating the reaction mixture, pass the organic solution through a short plug of silica gel or Celite®. This will adsorb finely dispersed palladium ("palladium black") and other polar catalyst residues.

  • Aqueous Wash: A wash with a dilute aqueous solution of ammonium hydroxide or ethylenediaminetetraacetic acid (EDTA) can help chelate and remove copper salts into the aqueous layer.

Purification Workflow Overview

G cluster_0 Post-Reaction Workup cluster_1 Purification cluster_2 Final Product Workup 1. Quench Reaction (e.g., with aq. NH4Cl) Extract 2. Liquid-Liquid Extraction (e.g., EtOAc/Water) Workup->Extract Wash 3. Aqueous Washes (Brine, optional NH4OH) Extract->Wash Dry 4. Dry Organic Layer (e.g., Na2SO4, MgSO4) Wash->Dry Filter 5. Filter and Concentrate Dry->Filter TLC 6. TLC Analysis (Determine solvent system) Filter->TLC Chromatography 7. Flash Column Chromatography TLC->Chromatography Combine 8. Combine Pure Fractions Chromatography->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Product Pure 1-(But-1-yn-1-yl)-4-methoxybenzene Evaporate->Product

Caption: General purification workflow for 1-(But-1-yn-1-yl)-4-methoxybenzene.

Troubleshooting Guide

Problem 1: A non-polar impurity is co-eluting with my product.

  • Likely Cause: The most common culprit is the homocoupled biaryl byproduct (4,4'-dimethoxybiphenyl), which often has a polarity very similar to the desired product.

  • Analysis: On a TLC plate, this impurity will appear as a spot very close to, or merged with, your product spot.

  • Solution: Optimize Flash Chromatography Resolution.

    • Reduce Solvent Polarity: Decrease the concentration of the polar eluent (e.g., from 5% EtOAc/Hexanes to 2-3% EtOAc/Hexanes). This will increase the retention time of all compounds and magnify the separation between them.

    • Change Solvent System: The selectivity of the separation can be altered by changing the nature of the solvents. If EtOAc/Hexanes fails, try a different system of similar overall polarity.[9] Good alternatives include Dichloromethane/Hexanes or Diethyl Ether/Hexanes.

    • Ensure Proper Column Packing: A poorly packed column with channels or cracks will lead to broad bands and poor separation.[7] Ensure the silica is uniformly packed and the top surface is level.

    • Dry Loading: If the crude product has poor solubility in the column eluent, it can precipitate at the top of the column when wet-loaded, leading to streaking. Adsorbing the crude material onto a small amount of silica gel and loading it as a dry powder ("dry loading") can significantly improve resolution.[7]

Solvent System Characteristics & Use Case
Ethyl Acetate / Hexanes Standard, versatile system. Good for most non-polar to moderately polar compounds.[10]
Dichloromethane / Hexanes Offers different selectivity. Useful when hydrogen-bond accepting ability of ethyl acetate is problematic.
Diethyl Ether / Hexanes Good for more volatile or heat-sensitive compounds due to lower boiling points.
Toluene / Hexanes Can provide unique selectivity for aromatic compounds due to π-π interactions with toluene.

Problem 2: My yield is significantly lower than expected after chromatography.

  • Likely Cause A: Product decomposition on silica gel.

    • Causality: Silica gel is acidic and can cause decomposition of sensitive compounds.[13] While aryl alkynes are generally stable, this should always be verified.

    • Troubleshooting Protocol: Silica Stability Test

      • Dissolve a small amount of crude material in a suitable solvent.

      • Spot the solution on a TLC plate.

      • On top of one of the spots, add a small amount of dry silica gel.

      • Let the plate sit for 30-60 minutes.

      • Elute the plate and visualize. If the spot with added silica shows new impurity spots or significant streaking compared to the control spot, your compound is likely unstable on silica.

    • Solution: If instability is confirmed, switch to a less acidic stationary phase like neutral alumina or use silica gel that has been deactivated by pre-treating it with a small amount of triethylamine in the eluent (e.g., 0.5%).[13]

  • Likely Cause B: Product loss during aqueous workup.

    • Causality: Emulsions can form during liquid-liquid extraction, trapping the product in the interfacial layer.[14] Alternatively, if an incorrect pH is used, the product could become water-soluble.

    • Solution:

      • Break Emulsions: Add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous phase often helps to break up emulsions.

      • Check Aqueous Layers: Before discarding any aqueous layers, spot them on a TLC plate (alongside a spot of your product) and elute. This will confirm if you are inadvertently discarding the product.[14]

Problem 3: I can't get my purified oil to crystallize.

  • Likely Cause A: Persistent impurities.

    • Causality: Even small amounts of impurities can inhibit the formation of a crystal lattice. This is often the primary reason for crystallization failure.[15]

    • Solution: Re-purify a small portion by chromatography, ensuring very careful separation and collection of only the centermost fractions. Attempt to crystallize this ultra-pure sample.

  • Likely Cause B: Incorrect solvent or conditions.

    • Causality: The compound may be too soluble or completely insoluble in the chosen solvent. Rapid cooling can also lead to oiling out rather than crystallization.[15]

    • Solution: Systematic Approach

      • Solvent Screening: In parallel, test several solvents (e.g., hexanes, methanol, isopropanol) with a small amount of your purified oil.

      • Induce Crystallization: If the solution becomes cloudy upon cooling but no crystals form, try scratching the inside of the flask with a glass rod at the liquid-air interface. The microscopic scratches provide nucleation sites.

      • Seed Crystals: If you have a previously crystallized batch, add a single tiny crystal ("seed crystal") to the cooled, saturated solution to initiate growth.[15]

      • Slow Evaporation: If all else fails, dissolve the oil in a volatile solvent (like diethyl ether) in a loosely covered vial. As the solvent slowly evaporates over hours or days, the concentration will gradually increase, which can promote the growth of high-quality crystals.

G start Purified Oil Fails to Crystallize q1 Is the oil completely pure? (Check by high-resolution TLC/NMR) start->q1 impure Re-purify via Flash Chromatography. Collect only the purest central fractions. q1->impure No pure Proceed with Crystallization q1->pure Yes impure->pure q2 Select a solvent where product is soluble when hot, insoluble when cold. pure->q2 dissolve Dissolve oil in minimum amount of hot solvent. q2->dissolve cool Cool slowly to room temp, then in an ice bath. dissolve->cool q3 Did crystals form? cool->q3 success Success! Isolate crystals by filtration. q3->success Yes troubleshoot Troubleshoot Nucleation q3->troubleshoot No scratch 1. Scratch flask with glass rod. troubleshoot->scratch seed 2. Add a seed crystal. scratch->seed concentrate 3. Slowly evaporate some solvent. seed->concentrate

Caption: Decision tree for troubleshooting crystallization failure.

References

  • Senzer, B. D., Varongchayakul, C., & Danheiser, R. L. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. [Link]

  • PubChem. (n.d.). 1-Ethynyl-4-methoxybenzene. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved January 27, 2026, from [Link]

  • Aqueous Sonogashira Coupling of Aryl Halides with 1-Alkynes Under Mild Conditions. (n.d.). Supporting Information. Retrieved January 27, 2026, from [Link]

  • Wikipedia. (2023, December 29). Sonogashira coupling. Retrieved January 27, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved January 27, 2026, from [Link]

  • Google Patents. (n.d.). JPWO2018061593A1 - Method for concentration and purification of alkyne-containing molecules.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Pu, Y., et al. (2018). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Tetrahedron Letters, 59(32), 3145-3148. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved January 27, 2026, from [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • King, A. (n.d.). Successful Flash Chromatography. King Group. Retrieved January 27, 2026, from [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2021). Nanomaterials, 11(9), 2345. [Link]

  • PubChem. (n.d.). benzene, 1-[(1E)-1-buten-3-ynyl]-4-methoxy-. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Firdaus, M., et al. (2008). GREEN CHEMISTRY APPLICATION FOR THE SYNTHESIS OF (1)-N-4'-METHOXYBENZYL-1,10-PHENANTHROLINIUM BROMIDE. Indonesian Journal of Chemistry, 8(3), 423-425. [Link]

  • Royal Society of Chemistry. (n.d.). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved January 27, 2026, from [Link]

  • Not Voodoo. (2013, January 31). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. Retrieved January 27, 2026, from [Link]

  • Labmonk. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved January 27, 2026, from [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2022). Organic Process Research & Development, 26(6), 1764-1775. [Link]

  • Regio- and Stereoselective Synthesis of CF3-Containing 1,2- and 1,1-Diarylethenes. Switchable Reaction of β-Halo-β-(trifluoromethyl)styrenes with Boronic Acids. (2018). The Journal of Organic Chemistry, 83(8), 4482-4495. [Link]

  • OC-1. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved January 27, 2026, from [Link]

  • Recent Advances in Sonogashira Reactions. (2011). Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Electrophilic Cyclization and Intermolecular Acetalation of 2-(4-Hydroxybut-1-yn-1-yl)benzaldehydes: Synthesis of Diiodinated Diepoxydibenzo[c,k][7][16]dioxacyclohexadecines. (2019). The Journal of Organic Chemistry, 84(15), 9479-9489. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved January 27, 2026, from [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). RSC Advances, 13(7), 4567-4581. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved January 27, 2026, from [Link]

  • A Practical Synthesis of 1-Cyano-4,5-dimethoxybenzocyclobutene. (2009). Synthetic Communications, 39(16), 2901-2910. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 27, 2026, from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 1-(But-1-yn-1-yl)-4-methoxybenzene

Welcome to the technical support guide for the synthesis of 1-(But-1-yn-1-yl)-4-methoxybenzene. This document is designed for researchers, medicinal chemists, and process development scientists who utilize palladium-cata...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-(But-1-yn-1-yl)-4-methoxybenzene. This document is designed for researchers, medicinal chemists, and process development scientists who utilize palladium-catalyzed cross-coupling reactions, specifically the Sonogashira coupling, to synthesize arylalkynes. Here, we address common challenges, side reactions, and optimization strategies to help you achieve higher yields, better purity, and more reproducible results.

The synthesis of 1-(But-1-yn-1-yl)-4-methoxybenzene, typically achieved by the Sonogashira coupling of a 4-haloanisole (commonly 4-iodoanisole) with 1-butyne, is a cornerstone reaction for generating valuable intermediates in drug discovery and materials science.[1][2] While robust, this reaction is susceptible to several side reactions that can complicate purification and significantly reduce yields. This guide provides in-depth, experience-driven answers to the most pressing issues encountered in the lab.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each entry details the probable cause, the underlying chemical mechanism, and actionable solutions.

Q1: My reaction has stalled or is showing very low conversion of the 4-iodoanisole starting material. What's the problem?

A1: Low or no reactivity is often linked to catalyst deactivation or suboptimal reaction conditions.

  • Probable Cause 1: Catalyst Decomposition. The formation of a black precipitate, known as "palladium black," is a clear sign that your active Pd(0) catalyst has agglomerated and fallen out of the catalytic cycle.[3] This can be triggered by high temperatures, impurities in reagents or solvents, or an inappropriate choice of phosphine ligand.[4]

  • Probable Cause 2: Inactive Pre-catalyst. Many Sonogashira reactions use a Pd(II) pre-catalyst, such as PdCl₂(PPh₃)₂, which must be reduced in situ to the active Pd(0) species.[1] If the reducing agent in your reaction mixture (often the amine base or phosphine ligand) is not effective, the catalytic cycle will not initiate.

  • Probable Cause 3: Insufficiently Basic Conditions. The reaction requires a base to neutralize the hydrogen halide (e.g., HI) produced during the coupling.[1] If the base is too weak or used in stoichiometric insufficiency, the resulting acidity can protonate the acetylide and hinder catalyst turnover.

Solutions & Protocols:
  • Ensure Inert Atmosphere: Rigorously degas your solvent (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes) and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. Oxygen can oxidize and deactivate the Pd(0) catalyst.[1]

  • Use High-Purity Reagents: Use freshly purified starting materials and anhydrous, amine-free solvents if possible, as impurities can poison the catalyst.[3]

  • Optimize Temperature: While heating can increase reaction rates, excessive temperatures can accelerate catalyst decomposition.[4] For a highly reactive substrate like 4-iodoanisole, the reaction should proceed efficiently at room temperature or with gentle heating (40-50 °C).[1][3]

  • Select an Appropriate Base: An amine base like triethylamine (TEA) or diisopropylamine (DIPA) is typically used and often serves as the solvent or co-solvent.[1] Ensure at least 2-3 equivalents are used. For sensitive substrates, inorganic bases like K₂CO₃ or Cs₂CO₃ can be employed.

Q2: I've isolated my product, but the yield is low and I see a significant amount of a higher molecular weight byproduct. What is it?

A2: This is the classic signature of alkyne homocoupling, a primary and often unavoidable side reaction in copper-catalyzed Sonogashira protocols.

  • Mechanism: Glaser Coupling. In the presence of the copper(I) co-catalyst and oxygen, the terminal alkyne (1-butyne) can undergo oxidative dimerization to form a symmetrical 1,3-diyne.[1][5] In this case, 1-butyne will homocouple to form octa-3,5-diyne . This side reaction consumes your alkyne, reducing the yield of the desired cross-coupled product.[6][7] The reaction is highly promoted by exposure to air.[6]

Visualizing the Competing Pathways

The diagram below illustrates the desired Sonogashira pathway versus the undesired Glaser homocoupling side reaction.

Sonogashira_vs_Glaser cluster_sonogashira Desired Sonogashira Pathway cluster_glaser Undesired Glaser Pathway ArylHalide 4-Iodoanisole (Ar-I) Pd_Cycle Pd(0) Cycle ArylHalide->Pd_Cycle Oxidative Addition Alkyne 1-Butyne (R-C≡C-H) Cu_Cycle Cu(I) Cycle Alkyne->Cu_Cycle Deprotonation Glaser_Reaction Cu(I) / O₂ Homocoupling Alkyne->Glaser_Reaction Product Desired Product (Ar-C≡C-R) Pd_Cycle->Product Reductive Elimination Cu_Cycle->Pd_Cycle Transmetalation Byproduct Homocoupled Byproduct (R-C≡C-C≡C-R) Glaser_Reaction->Byproduct Troubleshooting_Workflow Start Analyze Crude Reaction Mixture (TLC, GC-MS, ¹H NMR) Check_Homocoupling Major byproduct is Octa-3,5-diyne? Start->Check_Homocoupling Check_Dehalogenation Anisole detected? Check_Homocoupling->Check_Dehalogenation No Cause_Oxygen Root Cause: Oxygen in system (Glaser Coupling) Check_Homocoupling->Cause_Oxygen Yes Check_SM High % of starting 4-Iodoanisole remains? Check_Dehalogenation->Check_SM No Cause_PdH Root Cause: Pd-H species formed (Hydrodehalogenation) Check_Dehalogenation->Cause_PdH Yes Cause_Catalyst Root Cause: Catalyst deactivation or suboptimal conditions Check_SM->Cause_Catalyst Yes Solution_Oxygen Solution: 1. Rigorously degas. 2. Use Cu-free protocol. Check_SM->Solution_Oxygen No (Proceed to standard purification) Cause_Oxygen->Solution_Oxygen Solution_PdH Solution: 1. Use anhydrous solvent. 2. Screen different bases. Cause_PdH->Solution_PdH Solution_Catalyst Solution: 1. Check reagent purity. 2. Optimize temp/ligand. Cause_Catalyst->Solution_Catalyst

Caption: A decision-tree workflow for troubleshooting Sonogashira side reactions.

Solutions & Protocols:
  • Use Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry to minimize water as a potential hydride source.

  • Screen Solvents and Bases: Amine bases with β-hydrogens are known to be potential hydride donors. [8]If dehalogenation is a persistent issue, consider switching to an inorganic base like K₂CO₃ in a non-protic solvent like DMF or dioxane, though this may require higher temperatures.

Frequently Asked Questions (FAQs)

Q: What is the optimal catalyst system for this reaction?

A: There is no single "best" system, as the optimal choice depends on cost, scale, and tolerance for byproducts.

Catalyst SystemKey AdvantagesKey Disadvantages
Classic Pd/Cu: PdCl₂(PPh₃)₂ / CuIInexpensive, widely used, reliable for many substrates.Prone to Glaser homocoupling, requires strict anaerobic conditions. [1][6]
Copper-Free (Bulky Phosphines): Pd₂(dba)₃ / P(t-Bu)₃Suppresses Glaser homocoupling, often higher yielding. [5][7]Air-sensitive ligands, can be more expensive.
Copper-Free (NHC Ligands): PEPPSI™-type catalystsHigh thermal stability, very active, low catalyst loadings.Can be more expensive than phosphine-based systems.
Q: How does the choice of halide in 4-haloanisole affect the reaction?

A: The reactivity of the aryl halide is critical and follows the general trend of C-X bond strength: I > Br > Cl . [3]* 4-Iodoanisole: The most reactive substrate. Reactions are often fast and can be run at room temperature. This is the recommended starting point.

  • 4-Bromoanisole: Less reactive than the iodide. Typically requires higher temperatures, longer reaction times, and potentially a more active catalyst system (e.g., one with a bulky, electron-rich ligand) to achieve good yields. [3]* 4-Chloroanisole: Generally unreactive under standard Sonogashira conditions and requires specialized, highly active catalyst systems.

Q: What is the best way to monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a non-polar eluent system (e.g., 5-10% Ethyl Acetate in Hexanes). The product, 1-(But-1-yn-1-yl)-4-methoxybenzene, will be less polar than 4-iodoanisole but more polar than the octa-3,5-diyne homocoupling byproduct. Staining with potassium permanganate (KMnO₄) is effective for visualizing all three spots, as the alkynes will react readily. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal.

References

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Wikipedia. (2026). Sonogashira coupling. [Link]

  • T. E. Enam, et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • Organic Chemistry Portal. (2022). Sonogashira Coupling. [Link]

  • Chem Reactor. (2022). Sonogashira Coupling- Reaction and application in Research Lab. YouTube. [Link]

  • Shroder, M. (n.d.). The Sonogashira Coupling. [Link]

  • Orgsyn. (2019). Sonogashira coupling. YouTube. [Link]

  • Viciu, M. S., et al. (2001). Catalytic Dehalogenation of Aryl Halides Mediated by a Palladium/Imidazolium Salt System. Organometallics. [Link]

  • Panda, S. & Bej, A. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Organic & Biomolecular Chemistry. [Link]

  • Chemical Synthesis Database. (2025). 1-[(1E)-1-butenyl]-4-methoxybenzene. [Link]

  • ACS Publications. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. [Link]

  • The Reaction Monitor. (2008). Copper-free Sonogashira coupling. [Link]

  • ResearchGate. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. [Link]

  • ResearchGate. (2007). A Practical Palladium Catalyzed Dehalogenation of Aryl Halides and α-Haloketones. [Link]

  • Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]

  • Lipshutz, B. H., et al. (2015). Ligand-Free, Palladium-Catalyzed Dihydrogen Generation from TMDS: Dehalogenation of Aryl Halides on Water. Organic Letters. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Sonogashira Coupling with Hindered Aryl Halides

Welcome to the technical support center for the Sonogashira cross-coupling reaction. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Sonogashira cross-coupling reaction. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with sterically hindered aryl halides. The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1] However, its efficiency can be significantly hampered when one of the coupling partners, the aryl halide, possesses bulky substituents, particularly in the ortho positions.

This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome these synthetic hurdles.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding Sonogashira couplings with hindered substrates.

Q1: Why is my Sonogashira reaction with a hindered aryl halide failing or giving low yields?

A1: Steric hindrance around the reaction center on the aryl halide can impede several key steps in the catalytic cycle. The primary bottleneck is often the oxidative addition of the aryl halide to the palladium(0) catalyst. Bulky ortho-substituents can sterically block the approach of the palladium complex, thus slowing down or preventing this crucial initial step. Additionally, the subsequent reductive elimination step to form the final product can also be disfavored due to increased steric strain in the transition state.

Q2: What are the most common side products I should look out for?

A2: A frequent and troublesome side reaction is the homocoupling of the terminal alkyne, often referred to as Glaser coupling.[2] This is particularly prevalent in copper-cocatalyzed reactions, where exposure to oxygen can promote the dimerization of the copper acetylide intermediate.[2] Another common issue is the dehalogenation of the aryl halide, leading to the formation of an arene byproduct. In some cases, especially at elevated temperatures, isomerization or decomposition of the starting materials or product can occur.

Q3: Should I use a copper co-catalyst for my hindered coupling?

A3: The use of a copper(I) co-catalyst is the traditional approach and can be effective.[3][4] The copper facilitates the deprotonation of the alkyne and forms a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[4][5] However, as mentioned, this can lead to Glaser homocoupling.[2] For hindered substrates, "copper-free" Sonogashira protocols have gained significant traction.[6][7] These systems often require more specialized ligands and bases but can provide cleaner reactions and, in many cases, higher yields by avoiding the homocoupling side reaction.[7]

Q4: What is the general order of reactivity for aryl halides in the Sonogashira coupling?

A4: The reactivity of aryl halides in the Sonogashira coupling follows the general trend of C-I > C-OTf > C-Br >> C-Cl. Aryl iodides are the most reactive due to the weaker carbon-iodine bond, which facilitates oxidative addition.[4] For hindered systems, it is highly advisable to start with the aryl iodide or triflate if possible. While methods for the coupling of aryl chlorides exist, they typically require more forcing conditions and highly active catalyst systems.[6]

II. In-Depth Troubleshooting Guides

This section provides a systematic approach to troubleshooting common problems encountered with hindered Sonogashira couplings, categorized by the observed experimental outcome.

Scenario 1: No Reaction or Very Low Conversion

If your reaction shows little to no consumption of the starting materials, consider the following factors, starting with the most likely culprits.

1.1 Catalyst System and Ligand Choice

The choice of palladium source and, more critically, the supporting ligand is paramount for coupling hindered substrates. Standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ may not be active enough.[2][6]

Causality: The oxidative addition of a hindered aryl halide to a palladium(0) center is often the rate-limiting step. Bulky, electron-rich phosphine ligands are essential to promote this step.[6] These ligands stabilize the electron-rich, coordinatively unsaturated Pd(0) species that readily undergoes oxidative addition. Furthermore, their steric bulk can facilitate the reductive elimination step to release the product.

Troubleshooting Steps:

  • Switch to a More Active Catalyst System: Employ a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand.

  • Ligand Screening: Experiment with a variety of "Buchwald-type" ligands, which are specifically designed for challenging cross-coupling reactions.

LigandStructure (Representative)Key Features & Applications
XPhos

Highly effective for a broad range of cross-couplings, including those with hindered substrates.
SPhos

Another excellent choice for sterically demanding couplings.
RuPhos

Often successful when other ligands fail, particularly with heteroaromatic halides.
Tri-tert-butylphosphine (P(t-Bu)₃) P(C(CH₃)₃)₃A very bulky and electron-rich ligand, often used for coupling unreactive aryl chlorides.[6]
1.2 The Role of the Base and Solvent

The base and solvent are not merely reaction media; they play active roles in the catalytic cycle.

Causality: The base is responsible for deprotonating the terminal alkyne, a prerequisite for its participation in the reaction.[4] For hindered systems, a stronger, non-nucleophilic base may be required to ensure efficient formation of the acetylide. The solvent must be able to dissolve all reaction components and be stable under the reaction conditions.

Troubleshooting Steps:

  • Base Selection: If using an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is not effective, consider switching to a stronger inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄.[4][5] The choice of base can be highly substrate-dependent.

  • Solvent Considerations: Aprotic polar solvents like DMF, NMP, or dioxane are common choices. Toluene is also frequently used, especially at higher temperatures. Ensure your solvent is anhydrous and deoxygenated, as water and oxygen can deactivate the catalyst and promote side reactions.

1.3 Reaction Temperature and Time

Causality: Hindered substrates often require more thermal energy to overcome the activation barrier for oxidative addition.

Troubleshooting Steps:

  • Increase Temperature: If your reaction is being run at room temperature or a slightly elevated temperature, consider increasing it. Reactions involving hindered aryl bromides or chlorides often require temperatures in the range of 80-120 °C.

  • Extend Reaction Time: Monitor the reaction by TLC or GC-MS. Some sluggish couplings may require extended reaction times (24-48 hours) to reach completion.

Scenario 2: Significant Formation of Alkyne Homocoupling (Glaser) Product

This is a clear indication that the copper-catalyzed side reaction is outcompeting the desired cross-coupling.

Troubleshooting Steps:

  • Implement a Copper-Free Protocol: This is the most direct solution.[6][7] A common copper-free system involves a palladium catalyst, a suitable phosphine ligand, and an amine base (which often serves as the solvent as well).

  • Strictly Anaerobic Conditions: If you must use a copper co-catalyst, ensure your reaction setup is rigorously deoxygenated. Use Schlenk techniques or a glovebox. Purge all solvents and reagents with an inert gas (argon or nitrogen) prior to use.

  • Reduce Copper Loading: Titrate down the amount of CuI used. Often, very low loadings (0.5-2 mol%) are sufficient.

Workflow for Troubleshooting a Failing Sonogashira Coupling

Troubleshooting_Workflow Start Reaction Failure: Low Yield or No Product Check_Catalyst Is the catalyst system appropriate for hindered substrates? Start->Check_Catalyst Check_Side_Products Are significant side products (e.g., Glaser coupling) observed? Start->Check_Side_Products Check_Conditions Are the reaction conditions (base, solvent, temp.) optimal? Check_Catalyst->Check_Conditions Yes Upgrade_Ligand Action: Switch to bulky, electron-rich ligand (e.g., XPhos, SPhos) Check_Catalyst->Upgrade_Ligand No Optimize_Base_Solvent Action: Screen stronger bases (Cs₂CO₃, K₃PO₄) and different anhydrous, deoxygenated solvents. Check_Conditions->Optimize_Base_Solvent No Increase_Temp_Time Action: Incrementally increase temperature and extend reaction time. Monitor progress. Check_Conditions->Increase_Temp_Time Yes Go_Copper_Free Action: Switch to a copper-free protocol and ensure strictly anaerobic conditions. Check_Side_Products->Go_Copper_Free Yes (Glaser product) Re_evaluate Re-evaluate substrate purity and reaction setup. Check_Side_Products->Re_evaluate No

Caption: A decision-making workflow for troubleshooting Sonogashira couplings.

III. Experimental Protocols

Here are detailed, step-by-step protocols for setting up a Sonogashira reaction with a hindered aryl halide, comparing a traditional copper-cocatalyzed method with a modern copper-free approach.

Protocol 1: Copper-Free Sonogashira Coupling of a Hindered Aryl Bromide

This protocol is adapted for a challenging substrate and utilizes a highly active catalyst system.

Reagents and Equipment:

  • Hindered Aryl Bromide (1.0 mmol)

  • Terminal Alkyne (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Cs₂CO₃ (2.0 mmol)

  • Anhydrous, deoxygenated 1,4-dioxane (5 mL)

  • Schlenk flask or oven-dried vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To the Schlenk flask, add the hindered aryl bromide, Pd(OAc)₂, XPhos, and Cs₂CO₃.

  • Seal the flask, and then evacuate and backfill with inert gas three times.

  • Add the anhydrous, deoxygenated dioxane via syringe, followed by the terminal alkyne.

  • Place the flask in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate in vacuo and purify the crude product by column chromatography.

Protocol 2: Optimized Copper-Cocatalyzed Sonogashira Coupling

This protocol includes modifications to minimize side reactions when a copper co-catalyst is used.

Reagents and Equipment:

  • Hindered Aryl Iodide (1.0 mmol)

  • Terminal Alkyne (1.1 mmol)

  • PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)

  • CuI (0.02 mmol, 2 mol%)

  • Triethylamine (TEA) (3.0 mmol)

  • Anhydrous, deoxygenated THF (5 mL)

  • Schlenk flask or oven-dried vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Add the hindered aryl iodide, PdCl₂(PPh₃)₂, and CuI to the Schlenk flask.

  • Seal the flask, and then evacuate and backfill with inert gas three times.

  • Add the anhydrous, deoxygenated THF via syringe, followed by the TEA and the terminal alkyne.

  • Stir the reaction at room temperature or slightly elevated temperature (e.g., 40 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

The Catalytic Cycles: A Visual Explanation

Understanding the mechanism is key to effective troubleshooting.

Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle (Co-catalyzed) Pd0 Pd(0)L₂ Pd_Complex Ar-Pd(II)(L)₂-X Pd0->Pd_Complex Oxidative Addition (Ar-X) Alkyne_Complex Ar-Pd(II)(L)₂-C≡CR' Pd_Complex->Alkyne_Complex Transmetalation (from Cu cycle) Alkyne_Complex->Pd0 Reductive Elimination Product Ar-C≡CR' Alkyne_Complex->Product CuX Cu(I)X Cu_Alkyne Cu-C≡CR' Cu_Alkyne->Pd_Complex Transmetalation Alkyne R'-C≡C-H Alkyne->Cu_Alkyne + CuX, Base - HX Base Base

Caption: The interconnected catalytic cycles of the Sonogashira coupling.

IV. Concluding Remarks

Successfully performing a Sonogashira coupling on a sterically hindered aryl halide is a significant synthetic achievement. It requires a departure from standard protocols and a thoughtful consideration of the interplay between the catalyst, ligand, base, and solvent. By systematically addressing potential points of failure—from sluggish oxidative addition to unwanted side reactions—researchers can significantly improve their outcomes. The use of modern, highly active catalyst systems, particularly those involving bulky, electron-rich phosphine ligands, is often the key to success. This guide provides the foundational knowledge and practical steps to troubleshoot and optimize these challenging yet rewarding transformations.

References
  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Sonogashira coupling - Wikipedia. (2023). Retrieved from [Link]

  • Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7346–7411. [Link]

  • Ahmadi, T., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Organic Process Research & Development. [Link]

  • Handa, S., et al. (2018). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 20(3), 542-545. [Link]

  • Miao, G., et al. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 19(9), 13735-13751. [Link]

  • Godlewski, B., et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Organic Chemistry Frontiers, 9(9), 2396-2404. [Link]

  • Saima, et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 456. [Link]

  • The Organic Chemistry Tutor. (2019, January 7). Sonogashira coupling [Video]. YouTube. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 1-(But-1-yn-1-yl)-4-methoxybenzene

Welcome to the technical support center for the synthesis of 1-(But-1-yn-1-yl)-4-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(But-1-yn-1-yl)-4-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this synthetic procedure. As your virtual senior application scientist, I will provide in-depth, field-proven insights to help you troubleshoot your experiments and ensure the integrity of your results.

The synthesis of 1-(But-1-yn-1-yl)-4-methoxybenzene, a substituted aryl alkyne, is most commonly achieved via a Sonogashira coupling reaction.[1][2][3] This powerful palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne (1-butyne) and an aryl halide (typically 4-iodoanisole or 4-bromoanisole). While highly efficient, this reaction is sensitive to several parameters that can lead to the formation of characteristic impurities. This guide will help you identify, understand, and mitigate these issues.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis of 1-(But-1-yn-1-yl)-4-methoxybenzene.

Question 1: My reaction mixture turned black, and I have a low yield of the desired product. What happened?

Answer:

The formation of a black precipitate, commonly known as "palladium black," is a clear indicator of the decomposition of your palladium(0) catalyst.[4] This is a frequent issue in Sonogashira couplings and directly leads to reduced catalytic activity and lower product yields.

  • Causality: The active Pd(0) species in the catalytic cycle is susceptible to oxidation and agglomeration, especially in the presence of oxygen or impurities.[3] Inappropriate solvent choice or reaction temperature can also promote this decomposition.[4]

  • Troubleshooting Protocol:

    • Ensure Rigorous Inert Atmosphere: The reaction must be conducted under an inert atmosphere (argon or nitrogen). This involves using properly dried glassware and solvents, and thoroughly degassing the reaction mixture using techniques like freeze-pump-thaw or by bubbling inert gas through the solvent.[3][4]

    • Reagent Purity: Use high-purity starting materials. Impurities in your aryl halide or alkyne can poison the catalyst.[4]

    • Solvent Choice: While various solvents can be used, ensure your chosen solvent is anhydrous and appropriate for the specific catalyst system.

    • Ligand Selection: The choice of phosphine ligand is critical for stabilizing the palladium catalyst. Electron-rich and bulky ligands can enhance catalyst stability and activity.[2]

Question 2: My TLC and NMR analysis show a significant amount of a symmetrical diyne byproduct. What is it and how can I prevent it?

Answer:

The symmetrical diyne you are observing is likely octa-3,5-diyne, the homocoupling product of 1-butyne. This is a classic side reaction in Sonogashira couplings, often referred to as Glaser coupling.[4][5][6]

  • Causality: This side reaction is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[2][3] The copper acetylide intermediate can undergo oxidative dimerization to form the diyne.[2]

  • Mitigation Strategies:

    • Strictly Anaerobic Conditions: The most effective way to minimize Glaser coupling is to rigorously exclude oxygen from your reaction.[3]

    • Copper-Free Sonogashira: Consider employing a copper-free Sonogashira protocol. These methods often require specific ligands or different reaction conditions but are designed to avoid homocoupling.[4][5]

    • Controlled Addition of Alkyne: In some cases, slow addition of the terminal alkyne to the reaction mixture can help to keep its concentration low, disfavoring the homocoupling pathway.

Question 3: Besides the product, I see unreacted 4-iodoanisole in my final spectrum. How can I improve the conversion?

Answer:

Incomplete conversion of the aryl halide is a common issue that points to suboptimal reaction conditions or catalyst deactivation.

  • Causality:

    • Insufficient Catalyst Loading: The catalyst concentration might be too low for the reaction scale.

    • Poor Catalyst Activity: As discussed in Question 1, the catalyst may have decomposed.

    • Reactivity of the Aryl Halide: The reactivity of the aryl halide is a key factor. The general trend is I > Br > Cl.[4] If you are using a less reactive halide like 4-bromoanisole, you may need more forcing conditions.

    • Base Strength: The base plays a crucial role in the catalytic cycle. An inappropriate or weak base can hinder the reaction.

  • Optimization Steps:

    • Increase Catalyst Loading: Incrementally increase the palladium and copper catalyst loading.

    • Elevate Temperature: Gently heating the reaction can often drive it to completion, especially with less reactive aryl bromides.[4]

    • Screen Bases: Ensure your amine base (e.g., triethylamine, diisopropylamine) is fresh and dry. Sometimes, switching to a different base can improve results.[3]

    • Check Reagent Quality: Ensure your 4-iodoanisole is pure and free of inhibitors.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of 1-(But-1-yn-1-yl)-4-methoxybenzene?

A1: The primary impurities are typically:

  • Octa-3,5-diyne: The homocoupling product of 1-butyne (Glaser coupling byproduct).[5][6]

  • Unreacted Starting Materials: Residual 4-iodoanisole (or other aryl halide) and 1-butyne.

  • 4,4'-Dimethoxybiphenyl: A potential byproduct from the homocoupling of the aryl halide, though generally less common than alkyne homocoupling.

  • Palladium Residues: Decomposed palladium catalyst (palladium black).[4]

ImpurityCommon SourceMitigation Strategy
Octa-3,5-diyneOxygen-promoted, copper-catalyzed homocoupling of 1-butyne.Rigorous exclusion of oxygen; use of copper-free conditions.
Unreacted 4-iodoanisoleIncomplete reaction; catalyst deactivation.Optimize catalyst loading, temperature, and base; ensure reagent purity.
Unreacted 1-butyneIncomplete reaction; excess reagent used.Optimize stoichiometry; easily removed during workup due to volatility.
Palladium BlackCatalyst decomposition.Maintain inert atmosphere; use high-purity reagents and solvents.

Q2: How can I effectively purify my 1-(But-1-yn-1-yl)-4-methoxybenzene?

A2: Standard purification techniques are generally effective:

  • Aqueous Workup: After the reaction, a standard aqueous workup will remove the amine base and any inorganic salts.

  • Filtration: If palladium black has formed, it's advisable to filter the crude reaction mixture through a pad of celite before extraction.

  • Column Chromatography: Flash column chromatography on silica gel is the most common and effective method for separating the desired product from the homocoupled diyne and any remaining aryl halide. A non-polar eluent system, such as a hexane/ethyl acetate gradient, is typically employed.

Q3: What analytical techniques are best for identifying these impurities?

A3: A combination of techniques is recommended for comprehensive analysis:

  • Thin-Layer Chromatography (TLC): An excellent initial tool for monitoring the reaction progress and identifying the presence of multiple components. The homocoupled diyne will typically have a different Rf value than the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying impurities. The symmetrical nature of the homocoupled diyne gives it a distinct and simpler NMR spectrum compared to the desired product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile components in the reaction mixture, providing both retention times and mass-to-charge ratios for each species.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): For applications where residual palladium levels are critical (e.g., in pharmaceutical development), ICP-MS can accurately quantify trace metal impurities.[7]

Visualizing the Reaction and Side Reactions

To better understand the potential reaction pathways, the following diagram illustrates the desired Sonogashira coupling versus the undesired Glaser homocoupling.

Sonogashira_vs_Glaser Aryl_Halide 4-Iodoanisole Desired_Product 1-(But-1-yn-1-yl)-4-methoxybenzene Aryl_Halide->Desired_Product Sonogashira Coupling Alkyne 1-Butyne Alkyne->Desired_Product Sonogashira Coupling Glaser_Product Octa-3,5-diyne (Homocoupling Impurity) Alkyne->Glaser_Product Glaser Coupling Pd_Catalyst Pd(0) Catalyst Cu_Catalyst Cu(I) Catalyst Base Amine Base Oxygen Oxygen (O2)

Caption: Desired Sonogashira coupling vs. undesired Glaser homocoupling.

References

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Dastgir, S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6586-6609. DOI:10.1039/D0RA10575A
  • Novák, Z., et al. (2023).
  • Wikipedia. (2023, November 29). Sonogashira coupling. Retrieved from [Link]

  • Borah, B., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4586-4602.
  • Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • ChemistryViews. (2023, March 11). Arylation of Terminal Alkynes. Retrieved from [Link]

  • Daru, J., et al. (2022).
  • Chemical Synthesis Database. (2025, May 20). 1-[(1E)-1-butenyl]-4-methoxybenzene. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Glaser coupling. Retrieved from [Link]

  • National Institutes of Health. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of Organic Chemistry, 79(24), 11843-11871.
  • Chemistry LibreTexts. (2024, March 24). 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Google Patents. (n.d.). JPWO2018061593A1 - Method for concentration and purification of alkyne-containing molecules.
  • RSC Publishing. (2014, May 28). Recent advances and applications of Glaser coupling employing greener protocols. RSC Advances, 4(55), 29063-29074.
  • ResearchGate. (n.d.). The First Palladium-Catalyzed 1,4-Addition of Terminal Alkynes to Conjugated Enones. Retrieved from [Link]

  • ResearchGate. (1993, January). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Pd-catalyzed cross-coupling of terminal alkynes with ene-yne-ketones: access to conjugated enynes via metal carbene migratory insertion. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). (Hetero)arylboration of alkynes: a strategy for the synthesis of α,α-bis(hetero)arylketones. Retrieved from [Link]

  • ChemRxiv. (n.d.). Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts. Retrieved from [Link]

  • National Institutes of Health. (2015). Enantiospecific Alkynylation of Alkylboronic Esters.
  • ACS Publications. (2025, June 2). Glaser Heterocoupling Reaction for the Synthesis of Enantiomerically Enriched Unnatural α-Amino Acids Incorporating Asymmetric Diyne Moieties: Mechanistic Insights and Optimization. Retrieved from [Link]

  • YouTube. (2020, December 31). Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). Retrieved from [Link]

  • Wikipedia. (2023, December 1). Inductively coupled plasma mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). Retrieved from [Link]

  • PubChem. (n.d.). 1-Butynylbenzene. Retrieved from [Link]

  • ResearchGate. (2025, December 18). GREEN CHEMISTRY APPLICATION FOR THE SYNTHESIS OF (1)-N-4'-METHOXYBENZYL-1,10-PHENANTHROLINIUM BROMIDE. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methoxy-4-(prop-2-yn-1-yl)benzene. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 1-(But-1-yn-1-yl)-4-methoxybenzene

Welcome to the technical support center for 1-(But-1-yn-1-yl)-4-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(But-1-yn-1-yl)-4-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the storage and handling of this compound. Our goal is to ensure the integrity of your experiments and the safety of your laboratory personnel.

I. Compound Identification and Properties

  • IUPAC Name: 1-(But-1-yn-1-yl)-4-methoxybenzene[1]

  • Synonyms: 1-but-1-ynyl-4-methoxybenzene, Benzene, 1-(1-butynyl)-4-methoxy-[1]

  • CAS Number: 197250-99-0[1]

  • Molecular Formula: C₁₁H₁₂O[1]

  • Molecular Weight: 160.21 g/mol [1]

Table 1: Computed Physicochemical Properties

Property Value Reference
XLogP3 3.5 PubChem
Hydrogen Bond Donor Count 0 PubChem
Hydrogen Bond Acceptor Count 1 PubChem
Rotatable Bond Count 2 PubChem
Exact Mass 160.088815002 Da PubChem
Monoisotopic Mass 160.088815002 Da PubChem
Topological Polar Surface Area 9.2 Ų PubChem

| Heavy Atom Count | 12 | PubChem |

II. Storage and Handling: FAQs and Best Practices

This section addresses common questions regarding the proper storage and handling of 1-(But-1-yn-1-yl)-4-methoxybenzene to maintain its stability and ensure safe usage.

Q1: What are the recommended long-term storage conditions for 1-(But-1-yn-1-yl)-4-methoxybenzene?

A1: For long-term stability, it is recommended to store 1-(But-1-yn-1-yl)-4-methoxybenzene at 2-8°C in a tightly sealed container, protected from light. The primary reasons for these conditions are to minimize potential degradation pathways such as oxidation and polymerization, which can be accelerated by heat and light. Storing under an inert atmosphere (e.g., argon or nitrogen) is also a best practice to prevent slow degradation from atmospheric oxygen.

Q2: Is this compound sensitive to air or moisture?

A2: While specific stability data for 1-(But-1-yn-1-yl)-4-methoxybenzene is not extensively published, aryl alkynes as a class can be susceptible to slow oxidation in the presence of air. The methoxy group makes the aromatic ring electron-rich, which can increase its reactivity. Therefore, minimizing exposure to air is recommended. While not acutely sensitive to moisture, storing in a dry environment is crucial to prevent the introduction of water, which can interfere with many organometallic reactions where this compound is likely to be used, such as Sonogashira couplings.

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: Based on the hazard information for the closely related compound 1-ethynyl-4-methoxybenzene, which is known to cause skin, eye, and respiratory irritation, appropriate PPE is essential.[2] Always handle 1-(But-1-yn-1-yl)-4-methoxybenzene in a well-ventilated fume hood. Recommended PPE includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: If working outside of a fume hood or with large quantities, a respirator may be necessary.

Q4: How should I prepare solutions of 1-(But-1-yn-1-yl)-4-methoxybenzene for my experiments?

A4: 1-(But-1-yn-1-yl)-4-methoxybenzene is expected to be soluble in a range of common organic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), acetonitrile, and chlorinated solvents like dichloromethane. When preparing solutions for reactions that are sensitive to air or moisture (e.g., palladium-catalyzed cross-couplings), it is critical to use anhydrous solvents and prepare the solution under an inert atmosphere.

III. Troubleshooting Experimental Issues

This section provides guidance on common problems that may be encountered when using 1-(But-1-yn-1-yl)-4-methoxybenzene in synthetic protocols, with a focus on the Sonogashira coupling reaction as a representative application.

dot

Troubleshooting_Workflow start Experiment Fails (Low Yield / No Product) check_reagents Verify Reagent Quality start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_setup Inspect Experimental Setup start->check_setup analyze_crude Analyze Crude Reaction Mixture start->analyze_crude alkyne_purity Alkyne Purity? (Check by NMR/TLC) check_reagents->alkyne_purity temp_time Temperature/Time Optimal? check_conditions->temp_time inert_atmosphere Inert Atmosphere Maintained? check_setup->inert_atmosphere side_products Identify Side Products (e.g., Alkyne Homocoupling) analyze_crude->side_products starting_material Unreacted Starting Material? analyze_crude->starting_material halide_purity Aryl Halide Purity? alkyne_purity->halide_purity Yes purify_alkyne Purify Alkyne (Column Chromatography) alkyne_purity->purify_alkyne No catalyst_activity Catalyst/Co-catalyst Activity? halide_purity->catalyst_activity solvent_quality Solvent Anhydrous/Degassed? catalyst_activity->solvent_quality base_choice Base Appropriate and Sufficient? temp_time->base_choice concentration Concentration Correct? base_choice->concentration stirring Adequate Stirring? inert_atmosphere->stirring adjust_for_homocoupling Modify Conditions: - Use copper-free protocol - Change base/solvent side_products->adjust_for_homocoupling Yes increase_equivalents Increase Reagent Equivalents or Reaction Time starting_material->increase_equivalents Yes Sonogashira_Protocol cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification prep_vessel 1. Add aryl iodide, 1-(But-1-yn-1-yl)-4-methoxybenzene, Pd catalyst, and CuI to a dry Schlenk flask. purge 2. Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. prep_vessel->purge add_solvents 3. Add degassed solvent (e.g., THF) and degassed amine base (e.g., triethylamine). purge->add_solvents react 4. Stir the reaction mixture at room temperature or with gentle heating. add_solvents->react monitor 5. Monitor the reaction progress by TLC. react->monitor quench 6. Upon completion, dilute the mixture with an organic solvent (e.g., ethyl acetate). monitor->quench wash 7. Wash with aqueous ammonium chloride and brine. quench->wash dry 8. Dry the organic layer over anhydrous sodium sulfate and filter. wash->dry concentrate 9. Concentrate the filtrate under reduced pressure. dry->concentrate purify 10. Purify the crude product by column chromatography on silica gel. concentrate->purify

Sources

Reference Data & Comparative Studies

No content available

This section has no published content on the current product page yet.

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-(But-1-yn-1-yl)-4-methoxybenzene

As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this mission. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1-(But-1-yn-1-yl)-4-methoxybenzene (CAS No. 197250-99-0), ensuring the protection of laboratory personnel and the environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a proactive approach to laboratory safety.

Hazard Assessment: Understanding the Compound

Based on available data for analogous compounds, 1-(But-1-yn-1-yl)-4-methoxybenzene should be handled as a substance that is:

  • A skin and eye irritant : Aromatic compounds and alkynes can cause significant irritation upon contact.[1][2]

  • A respiratory tract irritant : Inhalation of dust or vapors may lead to respiratory irritation.[1][2]

  • Potentially combustible : While specific flammability data is lacking, many organic compounds, especially those containing volatile organic compound (VOC) characteristics, can be combustible.[1][3] The product contains volatile organic compounds which will likely evaporate easily.[1]

It is the responsibility of the waste generator to comply with all federal, state, and local regulations regarding hazardous waste.[4] In the United States, this falls under the purview of the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][6]

Hazard Summary Table
Hazard ClassificationDescriptionGHS Hazard Statement (Inferred)
Skin IrritationCauses skin irritation upon direct contact.H315: Causes skin irritation[1][2]
Eye IrritationCauses serious eye irritation.H319: Causes serious eye irritation[1][2]
Specific Target Organ ToxicityMay cause respiratory irritation upon inhalation.H335: May cause respiratory irritation[1][2]

Pre-Disposal Safety: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, all personnel must be equipped with the appropriate PPE to mitigate exposure risks. The selection of PPE is directly informed by the hazard assessment.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact and irritation.[7]
Eye Protection Safety goggles or glasses with side shields.To protect eyes from splashes or dust.[7]
Body Protection Flame-resistant lab coat.Provides a barrier against chemical splashes and spills.[7]
Footwear Closed-toe, slip-resistant shoes.Protects feet from spills and dropped equipment.[7]

Waste Characterization and Segregation Workflow

Proper disposal begins with correctly identifying the waste stream. 1-(But-1-yn-1-yl)-4-methoxybenzene waste must be evaluated against the EPA's hazardous waste characteristics: Ignitability, Corrosivity, Reactivity, and Toxicity.[4] This workflow ensures compliance and prevents dangerous chemical reactions from occurring in the waste container.

DisposalWorkflow Disposal Decision Workflow for 1-(But-1-yn-1-yl)-4-methoxybenzene cluster_0 Waste Generation & Initial Assessment cluster_1 Segregation & Containment cluster_2 Final Disposal Protocol start Generate Waste: 1-(But-1-yn-1-yl)-4-methoxybenzene (neat, solutions, or contaminated materials) assess_hazards Assess Hazards: - Review SDS of analogue - Check for EPA Characteristics (Ignitability, Corrosivity, Reactivity, Toxicity) start->assess_hazards is_hazardous Is waste Hazardous? assess_hazards->is_hazardous non_haz Dispose as Non-Hazardous Chemical Waste (Consult EHS) is_hazardous->non_haz No haz_container Select Compatible Hazardous Waste Container (e.g., Glass, HDPE) is_hazardous->haz_container Yes check_incompatibles Check for Chemical Incompatibilities (Avoid Oxidizers, Strong Acids/Bases) haz_container->check_incompatibles label_waste Label Container: 'Hazardous Waste', Chemical Name, Accumulation Start Date check_incompatibles->label_waste store_waste Store in Satellite Accumulation Area (SAA) - Secure, secondary containment - Away from ignition sources label_waste->store_waste request_pickup Request Pickup by Environmental Health & Safety (EHS) store_waste->request_pickup final_disposal Disposal via Licensed Facility request_pickup->final_disposal

Caption: Decision workflow for the safe disposal of 1-(But-1-yn-1-yl)-4-methoxybenzene.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the collection and disposal of waste containing 1-(But-1-yn-1-yl)-4-methoxybenzene.

Step 1: Waste Collection
  • Designate a Waste Container : Use a clean, chemically compatible container, preferably glass or high-density polyethylene (HDPE), with a secure, screw-top cap.

  • Collect the Waste : Carefully transfer the waste chemical into the designated container. If collecting contaminated solids (e.g., absorbent pads, gloves), double-bag them in clear plastic bags before placing them in the solid waste container.

  • Avoid Mixing Wastes : Do not mix 1-(But-1-yn-1-yl)-4-methoxybenzene waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Mixing can create unknown hazards or increase disposal costs.[8]

Step 2: Chemical Incompatibility and Segregation

Alkynes and ethers can be reactive with certain chemical classes. It is crucial to prevent accidental mixing.

  • Store Away From :

    • Strong Oxidizing Agents : (e.g., Nitric acid, Perchloric acid, Permanganates).[9]

    • Strong Acids and Bases : Can catalyze decomposition or polymerization reactions.[9][10]

    • Sources of Ignition : The compound is a volatile organic compound and should be kept away from open flames, hot surfaces, and spark-producing equipment.[1]

Step 3: Labeling and Storage
  • Labeling : The container must be clearly and accurately labeled. Affix a "Hazardous Waste" tag that includes:

    • The full chemical name: "1-(But-1-yn-1-yl)-4-methoxybenzene"

    • CAS Number: 197250-99-0

    • An accurate estimation of the concentration and volume.

    • The date when waste was first added (Accumulation Start Date).

  • Storage : Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be:

    • At or near the point of generation.

    • Under the control of the laboratory personnel.

    • In a secondary containment bin to catch any potential leaks.

    • Away from drains and sources of ignition.

Step 4: Arranging for Disposal
  • Contact EHS : Once the container is full, or if it has been in accumulation for the maximum time allowed by your institution (often 90-180 days), contact your EHS or Hazardous Waste Management department.

  • Schedule Pickup : Follow your institution's procedure to schedule a pickup by a licensed hazardous waste disposal contractor.[8] Never dispose of this chemical down the drain or in the regular trash.[8][11]

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate area. If the spill is large or involves a highly volatile situation, evacuate the laboratory and contact EHS.

  • Don PPE : Before addressing the spill, don the appropriate PPE as listed in Section 2.

  • Contain the Spill : For liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial sorbent pad to dike the spill and prevent it from spreading.[12]

  • Collect Spill Debris : Carefully sweep or scoop the absorbed material and place it into a designated hazardous waste container.[1][12]

  • Decontaminate the Area : Clean the spill area with a suitable solvent (e.g., soap and water, followed by a solvent rinse like ethanol if appropriate), collecting all cleaning materials as hazardous waste.

  • Label and Dispose : Seal and label the container with all waste from the cleanup and manage it according to the disposal protocol in Section 4.

By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility, ensuring that our scientific advancements do not come at the cost of personal or environmental health.

References

  • Australian Government Department of Health. (2023). Evaluation Statement: Benzene, 1-methoxy-4-nitro-. Retrieved from [Link]

  • Ohio EPA. (2024). Dispose of Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Pollution Prevention (P2) Spotlight: Reducing Glycol Ethers Waste Management. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Incompatibilities. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Reactivity Hazards - Hazards Recognition. Retrieved from [Link]

  • University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • PubChem. (n.d.). 1-(But-1-yn-1-yl)-4-methoxybenzene. Retrieved from [Link]

  • University of Wisconsin-Green Bay. (n.d.). Disposal of Other Wastes - Environmental Policies. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Methoxybenzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Properties and Bonding in the Alkynes. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Polycyclic Aromatic Hydrocarbons (PAHs) Fact Sheet. Retrieved from [Link]

  • P2 InfoHouse. (n.d.). Substitutes for halogenated solvents. Retrieved from [Link]

  • PubMed. (2016). Tandem Bond-Forming Reactions of 1-Alkynyl Ethers. Retrieved from [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • MicroCare. (n.d.). VOC Regulation Solutions – Compliance Strategies for Air Standards of Volatile Compound Emissions. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,4-Dimethoxybenzene. Retrieved from [Link]

  • EHS Daily Advisor. (2023). Chemical Safety Board: OSHA, EPA Should Revise Chemical Hazard Rules. Retrieved from [Link]

  • Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Iodoanisole, 98%. Retrieved from [Link]

  • Journal of the American Chemical Society. (2026). Pd(II)-Catalyzed Asymmetric [4 + 1] Annulation. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethyl-4-methoxybenzene. Retrieved from [Link]

  • ChemBK. (2024). 1-Methoxy-4-(2-propen-1-yl)benzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethynyl-4-methoxybenzene. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.